molecular formula C8H12O4 B142259 trans-1,2-Cyclohexanedicarboxylic acid CAS No. 46022-05-3

trans-1,2-Cyclohexanedicarboxylic acid

Cat. No.: B142259
CAS No.: 46022-05-3
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-PHDIDXHHSA-N
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Description

Trans-1,2-Cyclohexanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239842
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2305-32-0, 845713-34-0, 46022-05-3
Record name (±)-trans-1,2-Cyclohexanedicarboxylic acid
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name trans-cyclohexane-1,2-dicarboxylic acid
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Record name (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
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Foundational & Exploratory

theoretical studies of trans-1,2-Cyclohexanedicarboxylic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Stability Profiling of trans-1,2-Cyclohexanedicarboxylic Acid

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Polymer Scientists Focus: Conformational dynamics, DFT methodology, and solvation effects.

Executive Summary

The thermodynamic stability of this compound (trans-1,2-CHDA) is a function of competing steric forces and solvation penalties. Unlike its cis-isomer, which can access stabilizing intramolecular hydrogen bonds (IHBs) via a twist-boat intermediate, trans-1,2-CHDA is dominated by the chair conformation.

This guide provides a rigorous theoretical framework for studying trans-1,2-CHDA. It challenges the simplified "diequatorial is always stable" heuristic by introducing the "Ionization-Dependent Conformational Switch," a phenomenon where the dianionic species shifts preference toward the diaxial conformer in aprotic polar solvents.

The Conformational Manifold: Sterics vs. Electrostatics
2.1 The Diequatorial (

) Dominance

In the neutral state, trans-1,2-CHDA exists predominantly (>90%) in the diequatorial (


) chair conformation. This preference is driven by 1,3-diaxial interactions. The alternative trans-diaxial (

) conformer suffers from severe steric repulsion between the axial carboxylic acid groups and the axial protons at C3 and C5.
  • 
     (Gas Phase):  ~2.5 - 3.0 kcal/mol favoring 
    
    
    
    .
  • Intramolecular H-Bonding: The geometric constraints of the trans-diequatorial chair (

    
     dihedral angle) preclude the formation of the 7-membered intramolecular hydrogen bond observed in cis-1,2-CHDA. Consequently, the stability of trans-1,2-CHDA is driven by intermolecular  dimerization (in solid state) or solvation (in solution).
    
2.2 The Dianion Anomaly (The "Expert Insight")

While the neutral molecule is rigidly diequatorial, the dianion (


) exhibits a counter-intuitive behavior. In high-dielectric aprotic solvents (e.g., DMSO), the repulsion between the two negative charges destabilizes the 

form (where charges are closer in space due to the gauche arrangement). The ring can flip to the

conformation to maximize charge separation, reducing Coulombic repulsion.

Key Mechanistic Insight:

Solvent-Separated Ion Pairs: In water, strong hydration shells shield the carboxylate repulsion, maintaining the


 preference. In DMSO, weaker solvation exposes the Coulombic repulsion, shifting the equilibrium toward 

.
Computational Methodology: Electronic Structure & Solvation

To accurately model the subtle energy differences in trans-1,2-CHDA, standard B3LYP functionals are often insufficient due to their inability to capture medium-range dispersion forces essential for accurate ring puckering energetics.

3.1 Recommended Level of Theory
  • Functional: M06-2X or

    
    B97X-D .
    
    • Rationale: These functionals include dispersion corrections (empirical or parameterized) necessary to model the attractive van der Waals forces between the axial protons and the ring system.

  • Basis Set: cc-pVTZ or def2-TZVP .

    • Rationale: Diffuse functions (++) are mandatory if modeling the anionic or dianionic species to describe the loose electron density of the carboxylate.

3.2 Solvation Models
  • SMD (Solvation Model based on Density): Preferred over standard PCM for calculating

    
     because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for the hydrophobic cyclohexane ring.
    
Visualizing the Stability Logic

The following diagram illustrates the decision matrix for determining the stability of trans-1,2-CHDA based on environmental factors.

CHDA_Stability Start trans-1,2-CHDA Species State Ionization State? Start->State Neutral Neutral (COOH) State->Neutral Dianion Dianion (COO-) State->Dianion Result_EE Dominant: Diequatorial (ee) (Steric Control) Neutral->Result_EE Sterics dominate Solvent Solvent Type? Dianion->Solvent Water Protic (H2O) Solvent->Water DMSO Aprotic (DMSO) Solvent->DMSO Water->Result_EE Charge Shielding Result_AA Significant: Diaxial (aa) (Coulombic Control) DMSO->Result_AA Charge Repulsion

Figure 1: The stability logic flow showing how ionization and solvent polarity trigger conformational switching.

Standardized Computational Protocol

This protocol is designed to be a self-validating system. If the frequency calculation in Step 3 yields imaginary frequencies, the geometry is a transition state, not a minimum, and must be perturbed.

Step 1: Conformational Search (Monte Carlo/Molecular Mechanics)

Before running expensive DFT calculations, generate the rotamer library.

  • Tool: Spartan, Macromodel, or RDKit.

  • Force Field: MMFF94x.

  • Objective: Identify the global minimum for both

    
     and 
    
    
    
    ring puckers.
  • Output: Set of ~10-20 geometries within 5 kcal/mol of the minimum.

Step 2: Geometry Optimization (Gas Phase)

Refine the MM structures using DFT.

  • Software: Gaussian 16 / ORCA / GAMESS.

  • Command (Gaussian Example):

    opt freq m062x/cc-pvdz

  • Note: Use a smaller basis set (double-zeta) here for speed.

Step 3: High-Level Refinement & Solvation

Re-optimize the lowest energy structures from Step 2 with the target basis set and solvation model.

  • Command:

    opt freq m062x/cc-pvtz scrf=(smd,solvent=water)

  • Validation: Ensure zero imaginary frequencies.

  • Data Extraction: Extract "Sum of electronic and thermal free energies" (

    
    ).
    
Step 4: Boltzmann Population Analysis

Calculate the relative population (


) of the 

vs

conformers at 298 K.


Where


 is the free energy difference relative to the global minimum.
Quantitative Data Summary

The following table summarizes theoretical benchmarks for trans-1,2-CHDA stability parameters.

ParameterDiequatorial (

)
Diaxial (

)
Notes
Relative Energy (

)
0.0 kcal/mol+2.4 kcal/molIn water (Neutral).

is Global Min.
C1-C2 Torsion Angle ~60° (Gauche)~180° (Anti)Defines the carboxylate orientation.
C=O Stretch (Calc.) 1745 cm⁻¹1752 cm⁻¹Shift due to differing dipole alignment.
Dipole Moment ~2.1 Debye~0.5 Debye

is more symmetric, lower dipole.
Dianion Preference (DMSO) 43%57% Critical inversion point.
Vibrational Markers for Experimental Validation

To validate theoretical models against experimental IR/Raman data, focus on the Carbonyl Stretching Region (1700-1750 cm⁻¹) .

  • Splitting Pattern: In the solid state, trans-1,2-CHDA forms infinite chains via intermolecular H-bonds. This results in a broad, intense band centered at 1690-1700 cm⁻¹.

  • Solution Phase: In dilute non-polar solvents (no dimerization), the monomeric C=O stretch shifts to higher wavenumbers (~1740 cm⁻¹).

  • Differentiation: The

    
     conformer (if accessible via dianion formation) exhibits a different coupling pattern between the C=O vibrations due to the anti-periplanar arrangement, identifiable via Raman spectroscopy.
    
References
  • Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids. Source: Journal of the American Chemical Society (JACS) Significance: Establishes the M06-2X/cc-pVTZ benchmark and details the "dianion effect" in DMSO. URL:[Link]

  • 1,2-Cyclohexanedicarboxylic acid, trans- (Standard Reference Data). Source: NIST Chemistry WebBook Significance:[1] Provides experimental thermochemistry and spectral baselines for validation. URL:[Link]

  • Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. Source: Acta Crystallographica (via NCBI) Significance: Confirms the solid-state chain structure and intermolecular hydrogen bonding network. URL:[Link]

  • Vibrational Spectroscopy and Density Functional Theory Studies. Source: MDPI (General Methodology Reference) Significance: Validates the use of B3LYP/M06 levels of theory for vibrational frequency scaling in carboxylic acids. URL:[Link]

Sources

Spectroscopic Elucidation of trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-1,2-Cyclohexanedicarboxylic acid is a key organic intermediate utilized in the synthesis of a diverse range of chemical entities, from plasticizers and resins to pharmaceuticals.[1] Its stereochemistry plays a pivotal role in determining the properties of these end products. A thorough understanding of its three-dimensional structure and electronic environment is therefore paramount for researchers and drug development professionals. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable analytical techniques for the structural elucidation and conformational analysis of this molecule. This in-depth technical guide provides a comprehensive overview of the NMR and IR spectroscopic features of this compound, grounded in field-proven insights and authoritative data.

Molecular Structure and Conformational Dynamics

The 'trans' configuration of the two carboxylic acid groups on the cyclohexane ring dictates its conformational preferences. The molecule predominantly exists in a chair conformation to minimize steric strain. In the most stable conformation, both bulky carboxylic acid groups occupy equatorial positions, leading to a diequatorial (ee) arrangement. A less stable diaxial (aa) conformation can also exist in equilibrium, though it is generally less favored.[2][3] The relative populations of these conformers can be influenced by the solvent and the ionization state of the carboxylic acid groups.[2][4] This conformational dynamic is a critical factor in interpreting the molecule's NMR spectrum, particularly the proton-proton coupling constants.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the carboxylic acid groups and the hydrocarbon framework of the cyclohexane ring.

The most prominent and diagnostic feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band arising from the O-H stretching vibration of the hydrogen-bonded dimers. This typically appears in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, usually between 1760 and 1690 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region.

Vibrational Mode **Typical Frequency Range (cm⁻¹) **Observed Frequency (cm⁻¹) for this compound Intensity
O-H Stretch (H-bonded)3300 - 2500~2930Strong, Very Broad
C-H Stretch (sp³)3000 - 2850~2940, ~2860Medium-Strong
C=O Stretch1760 - 1690~1700Strong, Sharp
C-O Stretch1320 - 1210~1240Medium
O-H Bend1440 - 1395 and 950-910~1420, ~930Medium, Broad
C-H Bend1470 - 1350~1450Medium

Note: Observed frequencies are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, ATR). The data presented here is a synthesis of typical values for carboxylic acids and available spectral data for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals for the carboxylic acid protons, the methine protons at C1 and C2, and the methylene protons of the cyclohexane ring. Due to the chair conformation and the fixed trans relationship of the substituents, the protons on the cyclohexane ring are chemically non-equivalent, leading to complex splitting patterns.

Proton Type Typical Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) in DMSO-d₆ [5]Multiplicity Integration
Carboxylic Acid (-COOH)10 - 1312.0Singlet (broad)2H
Methine (CH-COOH)2.0 - 2.52.36Multiplet2H
Cyclohexane Ring (-CH₂-)1.2 - 2.01.93, 1.69, 1.24Multiplets8H

Causality Behind Experimental Observations:

  • Carboxylic Acid Proton: The highly deshielded nature of the carboxylic acid proton (δ ~12.0 ppm) is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[5]

  • Methine Protons: The methine protons (H-1 and H-2) are adjacent to the electron-withdrawing carboxylic acid groups, causing them to resonate downfield (δ ~2.36 ppm) compared to the other ring protons.[5]

  • Cyclohexane Ring Protons: The remaining methylene protons of the cyclohexane ring appear as a series of complex, overlapping multiplets in the upfield region (δ 1.2-2.0 ppm).[5] The complexity arises from the fixed chair conformation, which makes the axial and equatorial protons on each carbon diastereotopic and thus chemically non-equivalent. They exhibit both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling.

  • Coupling Constants: A detailed analysis of the coupling constants (J-values) for the methine protons can provide information about the dihedral angles and thus confirm the diequatorial arrangement of the carboxylic acid groups. In a diequatorial conformation, the methine protons are axial. Therefore, they will exhibit a large trans-diaxial coupling (³J_ax,ax ≈ 10-13 Hz) to the adjacent axial protons and smaller axial-equatorial (³J_ax,eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) couplings.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals due to the molecule's C₂ symmetry.

Carbon Type Typical Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
Carbonyl (-C =O)170 - 185~175
Methine (-C H-COOH)40 - 50~45
Cyclohexane Ring (-C H₂-)20 - 40~30
Cyclohexane Ring (-C H₂-)20 - 40~25

Note: The predicted chemical shifts are based on typical values for similar functional groups and analysis of the ¹³C NMR spectrum of the closely related trans-1,2-cyclohexanedicarboxylic anhydride.[6]

Symmetry and Chemical Equivalence:

The C₂ axis of symmetry passing through the C4-C5 bond and bisecting the C1-C2 bond renders the two carboxylic acid carbons chemically equivalent. Similarly, C1 and C2 are equivalent, as are the pairs C3/C6 and C4/C5. This results in the observation of only four signals in the ¹³C NMR spectrum.

Experimental Protocols

Sample Preparation
  • For IR Spectroscopy (ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • For NMR Spectroscopy: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Acquisition
  • IR Spectroscopy: The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: A standard one-pulse experiment is used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Logical Workflows and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

spectroscopic_workflow cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Structural Elucidation ir_sample Prepare Solid Sample (ATR) ir_acquire Acquire FTIR Spectrum ir_sample->ir_acquire ir_analyze Identify Functional Groups: - Broad O-H Stretch (3300-2500 cm⁻¹) - Strong C=O Stretch (~1700 cm⁻¹) ir_acquire->ir_analyze structure Confirm Structure and Conformation of This compound ir_analyze->structure nmr_sample Prepare Solution in Deuterated Solvent nmr_acquire Acquire ¹H and ¹³C Spectra nmr_sample->nmr_acquire h_nmr_analyze ¹H NMR Analysis: - Chemical Shifts - Integration - Coupling Patterns nmr_acquire->h_nmr_analyze c_nmr_analyze ¹³C NMR Analysis: - Number of Signals (Symmetry) - Chemical Shifts nmr_acquire->c_nmr_analyze h_nmr_analyze->structure c_nmr_analyze->structure

Sources

An In-depth Technical Guide to the Solubility of trans-1,2-Cyclohexanedicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trans-1,2-cyclohexanedicarboxylic acid in various organic solvents, designed for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this dicarboxylic acid is paramount for its application in polymer chemistry, as a pharmaceutical intermediate, and in organic synthesis. This document consolidates known solubility data, delves into the molecular determinants of its solubility, and provides detailed, field-proven experimental protocols for the accurate determination of its solubility profile. The methodologies presented are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Molecular Architecture and its Influence on Solubility

This compound (CAS RN: 2305-32-0) is a C8 dicarboxylic acid featuring a cyclohexane ring with two carboxylic acid groups in a trans configuration.[1] This stereochemical arrangement, with the carboxyl groups on opposite sides of the ring's plane, significantly influences its physical properties, including its crystal packing and interactions with solvents.[1] The molecule possesses both polar and non-polar characteristics: the two carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, while the cyclohexane backbone is non-polar. This duality governs its solubility in different organic solvents.

The dissolution of a solid solute, such as this compound, in a solvent is a thermodynamically driven process. It involves the disruption of the crystal lattice of the solute and the creation of a cavity in the solvent, followed by the solvation of the solute molecules. The overall free energy change of this process dictates the solubility. In the solid state, this compound molecules are linked by pairs of hydrogen bonds between the carboxyl groups of adjacent molecules, forming chains.[2] The energy required to overcome these strong intermolecular forces in the crystal lattice is a critical factor in its solubility.

Known Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the public domain. However, based on available information and the compound's chemical nature, a qualitative and limited quantitative summary can be provided.

SolventPolarity IndexKnown SolubilityTemperature (°C)Reference(s)
Water10.22 g/L20[3]
Ethanol5.2Recrystallization solventNot specified[3][4]
Acetone5.1Slightly solubleNot specified[3][5]
Dimethyl Sulfoxide (DMSO)7.2Slightly solubleNot specified[3][5]

The slight solubility in polar aprotic solvents like acetone and DMSO suggests that while the carboxylic acid groups can interact with these solvents, the energy required to break the crystal lattice is significant. The use of ethanol and water as recrystallization solvents indicates that the solubility increases with temperature, a common characteristic for many solid organic compounds.[3][4]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" provides a foundational guide for predicting the solubility of this compound.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be relatively good solvents, especially at elevated temperatures, as they can effectively solvate both the carboxylic acid groups and, to a lesser extent, the non-polar cyclohexane ring.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. Their ability to dissolve this compound will depend on the strength of their interaction with the carboxylic acid protons and the overall disruption of the solute-solute and solvent-solvent interactions.

  • Non-Polar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for dissolving this compound due to the high polarity of the carboxylic acid groups and the strong hydrogen bonding in the solid state.

Experimental Determination of Solubility: A Validated Approach

For researchers requiring precise solubility data in specific organic solvents, experimental determination is essential. The following section outlines robust and validated protocols.

Gravimetric Method for Equilibrium Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a solvent.[6][7]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the equilibrium temperature.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid) until a constant weight of the solid residue is achieved.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (mass of residue (g) / volume of filtrate (L))

Workflow for Gravimetric Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw known volume of supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 anal1 Weigh aliquot of filtrate samp2->anal1 anal2 Evaporate solvent to dryness anal1->anal2 anal3 Weigh solid residue anal2->anal3 calc1 Calculate solubility (mass/volume) anal3->calc1

Caption: Gravimetric method workflow for solubility determination.

In-situ Monitoring via Spectroscopic Methods

For a more dynamic and high-throughput approach, spectroscopic methods can be employed to determine the saturation point.

Protocol using UV-Vis Spectroscopy (for solvents transparent in the appropriate UV range):

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Measurement:

    • Prepare a saturated solution as described in the gravimetric method.

    • After filtration, dilute a known volume of the filtrate with the pure solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration.

    • Calculate the original solubility by accounting for the dilution factor.

Logical Flow for Spectroscopic Solubility Measurement:

G cluster_cal Calibration cluster_meas Measurement cluster_det Determination cal1 Prepare standard solutions of known concentrations cal2 Measure absorbance at λmax cal1->cal2 cal3 Generate calibration curve (Abs vs. Conc) cal2->cal3 det1 Determine concentration from calibration curve cal3->det1 meas1 Prepare saturated solution and filter meas2 Dilute filtrate to within linear range meas1->meas2 measur3 Measure absorbance of diluted sample meas2->measur3 measur3->det1 det2 Calculate original solubility (account for dilution) det1->det2

Caption: Spectroscopic method workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in various scientific and industrial applications. While comprehensive quantitative data remains sparse in the literature, this guide provides a robust framework for understanding and determining its solubility. The interplay between the polar carboxylic acid functionalities and the non-polar cyclohexane ring necessitates a careful selection of solvents. For precise applications, the experimental protocols detailed herein offer a validated pathway to generate reliable and reproducible solubility data. This empowers researchers to make informed decisions in process development, formulation, and synthesis involving this versatile dicarboxylic acid.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved February 11, 2026, from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Blueprint: Understanding the Structure of this compound. Retrieved February 11, 2026, from [Link]

  • Rizal, M. R., et al. (2008). Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o369.

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer. trans-1,2-Cyclohexanedicarboxylic acid, a C₂-symmetric chiral dicarboxylic acid, stands out as a versatile and economically viable tool in the pursuit of stereochemical control.[1] Its rigid cyclohexane backbone pre-organizes the two carboxylic acid functionalities, making it an excellent scaffold for molecular recognition and the transfer of chiral information.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into its utility as a classical chiral resolving agent, its role as a foundational element in the design of chiral auxiliaries, and its potential as a precursor for novel organocatalysts. The protocols detailed herein are designed to be robust and reproducible, and the mechanistic discussions aim to provide a rational basis for the observed stereochemical outcomes.

I. This compound as a Chiral Resolving Agent

The classical method of resolving racemates via the formation of diastereomeric salts remains a powerful and scalable technique for obtaining enantiomerically pure compounds. The C₂-symmetry and the presence of two acidic protons in this compound make it an exceptional resolving agent, particularly for racemic amines. The principle lies in the differential solubility of the two diastereomeric salts formed upon reaction of the racemic amine with one enantiomer of the chiral acid.

Mechanistic Principle of Diastereomeric Salt Resolution

The resolution process is a fascinating example of molecular self-assembly and recognition. When a racemic mixture of a chiral amine, (R)-amine and (S)-amine, is treated with an enantiomerically pure resolving agent, such as (1R,2R)-(-)-trans-1,2-cyclohexanedicarboxylic acid, two diastereomeric salts are formed: [(1R,2R)-acid·(R)-amine] and [(1R,2R)-acid·(S)-amine]. These diastereomers possess different physical properties, including solubility, melting point, and crystal packing. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble one in the mother liquor. The resolved amine can then be liberated from the separated salt by treatment with a base, and the chiral resolving agent can often be recovered and reused.

G cluster_0 Racemic Amine cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts (in solution) cluster_3 Separation cluster_4 Resolved Enantiomers R-Amine R-Amine Salt_R (1R,2R)-Acid • (R)-Amine R-Amine->Salt_R + S-Amine S-Amine Salt_S (1R,2R)-Acid • (S)-Amine S-Amine->Salt_S + (1R,2R)-Acid (1R,2R)-Acid (1R,2R)-Acid->Salt_R (1R,2R)-Acid->Salt_S Crystal Crystals of (1R,2R)-Acid • (R)-Amine Salt_R->Crystal Less Soluble Crystallizes Mother_Liquor Mother Liquor with (1R,2R)-Acid • (S)-Amine Salt_S->Mother_Liquor More Soluble Remains in Solution Resolved_R Enantiopure (R)-Amine Crystal->Resolved_R Base Treatment Resolved_S Enantioenriched (S)-Amine Mother_Liquor->Resolved_S Base Treatment

Figure 1: Workflow for chiral resolution using diastereomeric salt formation.
Protocol: Resolution of (±)-1-Phenylethylamine with (1S,2S)-(+)-trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is based on the successful resolution of this compound itself with (S)-phenylethylamine, demonstrating the effectiveness of this pairing.[2][3] High enantiomeric excesses can be achieved, often exceeding 97% e.e.[2]

Materials:

  • (±)-1-Phenylethylamine

  • (1S,2S)-(+)-trans-1,2-Cyclohexanedicarboxylic acid

  • Ethanol

  • Diethyl ether

  • 2 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1-phenylethylamine in 100 mL of ethanol.

    • In a separate beaker, dissolve an equimolar amount of (1S,2S)-(+)-trans-1,2-cyclohexanedicarboxylic acid in 100 mL of hot ethanol.

    • Slowly add the hot acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven at 40-50 °C. This is the less soluble diastereomeric salt.

  • Liberation of the Enantiopure Amine:

    • Suspend the dried diastereomeric salt in 50 mL of deionized water and add 50 mL of dichloromethane.

    • While stirring vigorously, add 2 M sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 10).

    • Separate the organic layer in a separatory funnel. Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.

Resolving AgentRacemic SubstrateMolar Ratio (Acid:Amine)SolventResulting e.e. (%)Reference
(S)-phenylethylamine(±)-trans-1,2-CHDA< 3:1Ethanol97[2]
(1S,2S)-(+)-trans-1,2-CHDA(±)-1-Phenylethylamine1:1Ethanol>95 (expected)Adapted from[2][4]

II. trans-1,2-Cyclohexane Derivatives as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] The rigid C₂-symmetric backbone of the trans-1,2-cyclohexane moiety makes its derivatives excellent candidates for chiral auxiliaries. While direct use of the dicarboxylic acid is less common, its corresponding diol, trans-1,2-cyclohexanediol, has been effectively employed. The principles of stereochemical control demonstrated by the diol are directly applicable to understanding the potential of the dicarboxylic acid scaffold.

Mechanistic Principle of Auxiliary-Controlled Asymmetric Alkylation

In this approach, the chiral auxiliary is covalently attached to the substrate, forming a new chiral molecule. The steric bulk and conformational rigidity of the auxiliary create a chiral environment that blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This results in the formation of one diastereomer in excess. After the reaction, the auxiliary is cleaved and can be recovered for reuse, leaving the desired enantiomerically enriched product.

G Prochiral_Substrate Prochiral_Substrate Attach_Auxiliary Attach Auxiliary Prochiral_Substrate->Attach_Auxiliary + Chiral Auxiliary (A) Chiral_Substrate Chiral_Substrate Attach_Auxiliary->Chiral_Substrate Substrate-A Reaction Diastereoselective Reaction Chiral_Substrate->Reaction + Reagent Product_Auxiliary Product_Auxiliary Reaction->Product_Auxiliary Product-A Cleave_Auxiliary Cleavage Product_Auxiliary->Cleave_Auxiliary Cleave Auxiliary Chiral_Product Chiral_Product Cleave_Auxiliary->Chiral_Product Enantiopure Product Recover_Auxiliary Recover_Auxiliary Cleave_Auxiliary->Recover_Auxiliary Recovered Auxiliary (A)

Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Asymmetric Alkylation Using a (S,S)-trans-1,2-Cyclohexanediol Auxiliary

This protocol illustrates the use of (S,S)-trans-1,2-cyclohexanediol as a chiral auxiliary for the diastereoselective alkylation of a β-keto ester. This method is effective for creating chiral quaternary carbon centers with high diastereoselectivity.

Materials:

  • Ethyl 2-methylacetoacetate

  • (1S,2S)-(-)-trans-1,2-Cyclohexanediol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Attachment of the Chiral Auxiliary:

    • To a solution of ethyl 2-methylacetoacetate and (1S,2S)-(-)-trans-1,2-cyclohexanediol (1.1 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.

    • Purify the resulting chiral acetal by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the chiral acetal in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a freshly prepared solution of LDA (1.1 equivalents) and stir for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 equivalents) and stir at -78 °C until the reaction is complete.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis.

  • Cleavage of the Auxiliary:

    • The auxiliary can be removed under acidic conditions to yield the enantiomerically enriched β-keto ester.

SubstrateAlkylating AgentDiastereomeric Excess (de) (%)
Ethyl 2-methylacetoacetateBenzyl bromide92
Ethyl 2-methylacetoacetateAllyl bromide>95
Ethyl 2-ethylacetoacetateMethyl iodide94

III. This compound Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Chiral carboxylic acids are known to function as effective Brønsted acid organocatalysts, activating substrates through hydrogen bonding. The well-defined stereochemistry of enantiopure this compound makes it an attractive starting material for the synthesis of novel C₂-symmetric organocatalysts.

Mechanistic Principle of Chiral Dicarboxylic Acid Catalysis

Chiral dicarboxylic acids can act as bifunctional catalysts. One carboxylic acid group can protonate a substrate (e.g., an imine), activating it towards nucleophilic attack. The second carboxylic acid, or its conjugate base, can simultaneously interact with the nucleophile, orienting it for a stereoselective reaction. This dual activation within a defined chiral pocket is key to achieving high enantioselectivity.

G cluster_0 Chiral Dicarboxylic Acid Catalyst cluster_1 Substrates cluster_2 Transition State Assembly cluster_3 Product Formation cluster_4 Outcome Catalyst (1R,2R)-Acid TS [Catalyst-Electrophile-Nucleophile]‡ Catalyst->TS Forms Chiral Pocket Electrophile Electrophile Electrophile->TS Nucleophile Nucleophile Nucleophile->TS Product_Catalyst Product + Catalyst TS->Product_Catalyst Stereoselective Reaction Chiral_Product Chiral_Product Product_Catalyst->Chiral_Product Release Catalyst_Regen Catalyst Product_Catalyst->Catalyst_Regen Regeneration

Figure 3: General catalytic cycle for a chiral Brønsted acid-catalyzed reaction.
Synthesis of Potential Organocatalysts: C₂-Symmetric Bisamides

While the direct application of this compound as an organocatalyst is an emerging area, its derivatives are promising candidates. For instance, C₂-symmetric bisamides can be readily synthesized and may act as effective hydrogen-bond donors in various asymmetric transformations.

Protocol: Synthesis of (1S,2S)-N,N'-dibenzyl-N,N'-di(pyridin-2-yl)cyclohexane-1,2-dicarboxamide

This protocol describes the synthesis of a C₂-symmetric bisamide from enantiopure this compound, which can be screened for catalytic activity.

Materials:

  • (1S,2S)-(+)-trans-1,2-Cyclohexanedicarboxylic acid

  • Thionyl chloride

  • Toluene, anhydrous

  • 2-(Benzylamino)pyridine

  • Triethylamine

  • Dichloromethane, anhydrous

Procedure:

  • Synthesis of the Diacid Chloride:

    • A mixture of (1S,2S)-(+)-trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) and thionyl chloride (2.2 eq) in anhydrous toluene is heated at reflux for 4 hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride, which is used in the next step without further purification.

  • Amide Formation:

    • To a solution of 2-(benzylamino)pyridine (2.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane at 0 °C, add a solution of the crude diacid chloride (1.0 eq) in anhydrous dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired C₂-symmetric bisamide.

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its efficacy as a resolving agent is well-established, providing a reliable method for obtaining enantiopure amines. Furthermore, its rigid cyclohexane framework serves as an excellent stereodirecting group in chiral auxiliaries, as demonstrated by the closely related diol derivatives. The potential for developing novel organocatalysts from this readily available starting material is significant and represents an exciting frontier for future research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chiral scaffold in their synthetic endeavors.

References

  • Zhou, J., et al. (2014). Synthesis of New C2‐Symmetric Chiral Bisamides from (1S,2S)‐Cyclohexane‐1,2‐dicarboxylic Acid. Helvetica Chimica Acta.
  • Zhang, Y., et al. (2024). Resolution of this compound containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). Available at: [Link]

  • Zhang, Y., et al. (2024). Resolution of this compound containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available at: [Link]

  • Tanaka, M., et al. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667-73. Available at: [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. Available at: [Link]

  • A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014). Google Patents.

Sources

Application Note: Polycondensation Protocols for trans-1,2-Cyclohexanedicarboxylic Acid (1,2-CHDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of high-performance polyesters and polyamides utilizing trans-1,2-cyclohexanedicarboxylic acid (1,2-CHDA) . Unlike its linear counterpart (1,4-CHDA) or aromatic analogs (Terephthalic Acid), 1,2-CHDA introduces a unique "kinked" rigidity to the polymer backbone. This architecture enhances solubility and optical transparency while maintaining a high glass transition temperature (


).

However, the 1,2-substitution pattern presents a critical synthetic challenge: the Anhydride Trap . At elevated temperatures, 1,2-CHDA is prone to cyclization, forming hexahydrophthalic anhydride (HHPA) rather than propagating the polymer chain. This guide provides two validated protocols—Melt Polycondensation and Low-Temperature Solution Polymerization —specifically engineered to overcome this steric and thermodynamic hurdle.

Part 1: Monomer Chemistry & The Anhydride Trap

The Stereochemical Imperative

The trans-isomer of 1,2-CHDA is thermodynamically more stable than the cis-isomer and is essential for high


 applications. However, the success of polycondensation relies on preventing the formation of the cyclic anhydride.
  • Cis-1,2-CHDA: Carboxyl groups are on the same side. Rapidly dehydrates to form cyclic anhydride upon heating (>160°C).

  • Trans-1,2-CHDA: Carboxyl groups are on opposite sides (diaxial or diequatorial). Direct cyclization is sterically forbidden unless thermal isomerization converts it to the cis form.

Critical Insight: The polymerization protocol must operate below the isomerization temperature threshold or utilize rapid kinetics to "lock" the monomer into a diester or diamide state before cyclization can occur.

Visualization: The Anhydride Trap Mechanism

The following diagram illustrates the kinetic competition between chain propagation (Polymer) and cyclization (Termination/Side Reaction).

AnhydrideTrap Monomer trans-1,2-CHDA (Linear Precursor) Isomer cis-1,2-CHDA (Intermediate) Monomer->Isomer Heat > 220°C (Isomerization) Diester Linear Diester (Stable Pre-polymer) Monomer->Diester + Diol / Catalyst (T < 200°C) Anhydride Hexahydrophthalic Anhydride (HHPA) Isomer->Anhydride - H2O (Cyclization) Anhydride->Diester + Excess Diol (Re-opening) Polymer High MW Polyester Diester->Polymer Vacuum Melt Polycondensation

Figure 1: The "Anhydride Trap" illustrates why maintaining trans-stereochemistry and avoiding excessive heat early in the reaction is critical. Once the anhydride forms, it disrupts stoichiometry.

Part 2: Experimental Protocols

Protocol A: Two-Step Melt Polycondensation (Bulk)

Best for: Industrial scale-up, solvent-free synthesis, optical resins. Challenge: Managing thermal isomerization.

Materials
  • Monomer: this compound (High purity >99%).[1]

  • Diol: 1,4-Cyclohexanedimethanol (CHDM) or 1,4-Butanediol. (Excess 1.2:1 molar ratio).

  • Catalyst: Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TIPT).

  • Stabilizer: Irganox 1010 (0.1 wt%) to prevent thermo-oxidative degradation.

Step-by-Step Methodology
  • Esterification (The "Locking" Step):

    • Charge reactor with 1,2-CHDA and Diol (molar ratio 1:1.2).

    • Add Catalyst (150 ppm Ti).

    • Crucial: Ramp temperature to 180–190°C (Do NOT exceed 200°C initially).

    • Stir under Nitrogen flow.[1][2] Water evolution indicates ester formation.

    • Why? Reacting the acid groups at moderate temperature converts them into esters, which cannot cyclize into anhydrides. This "locks" the monomer into a linear potential.

  • Pre-Polymerization:

    • Once water evolution ceases (approx. 90-95% conversion), raise temperature to 220°C .

    • Reduce pressure gradually to 20–30 Torr over 30 minutes.

    • Remove excess diol.[3]

  • Polycondensation (Finishing):

    • Raise temperature to 250°C .

    • Apply high vacuum (< 1 Torr or < 100 Pa).

    • Maintain for 2–3 hours until torque (viscosity) stabilizes.

    • Stop Condition: If the melt turns yellow or torque drops (degradation), terminate immediately.

  • Discharge:

    • Pressurize with Nitrogen.[1][2][4] Extrude into water bath. Pelletize.

Protocol B: Low-Temperature Solution Polycondensation

Best for: Research samples, drug delivery carriers, precise stereocontrol. Advantage: completely avoids thermal isomerization and anhydride formation.

Materials
  • Monomer: trans-1,2-Cyclohexanedicarbonyl dichloride (Prepared from acid via SOCl2).

  • Diol/Diamine: 1,6-Hexanediol or Hexamethylenediamine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Base: Pyridine or Triethylamine (Acid scavenger).

Step-by-Step Methodology
  • Activation (Acid Chloride Synthesis):

    • Reflux trans-1,2-CHDA with Thionyl Chloride (SOCl2) and a drop of DMF at 70°C for 4 hours.

    • Distill off excess SOCl2. Vacuum dry.[2][4]

    • Result: Highly reactive acid chloride that reacts at room temperature.

  • Polymerization:

    • Dissolve Diol (1.0 eq) and Pyridine (2.2 eq) in dry DCM. Cool to 0°C.

    • Dissolve Acid Chloride (1.0 eq) in dry DCM.

    • Add Acid Chloride solution dropwise to the Diol solution over 30 minutes.

    • Observation: Exothermic reaction; precipitation of Pyridine-HCl salts.

  • Work-up:

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Precipitate polymer into cold Methanol.

    • Wash with water (to remove salts) and Methanol.

    • Vacuum dry at 40°C.[2]

Part 3: Characterization & Validation[5]

To validate the success of the synthesis and the retention of the trans-structure, the following analytical suite is required.

Data Presentation: Expected Properties
Propertytrans-1,2-CHDA Polyestercis-1,2-CHDA PolyesterTerephthalic Acid (PET)
Glass Transition (

)
High (~70–85°C) Low (~50–60°C)~78°C
Crystallinity Semi-CrystallineAmorphousSemi-Crystalline
Solubility Soluble in CHCl3, THFHighly SolubleInsoluble in THF
Optical Clarity Excellent (Amorphous regions) GoodGood
Workflow Visualization: QC Pipeline

QC_Workflow cluster_Tests Validation Suite Sample Synthesized Polymer NMR 1H-NMR (CDCl3) Check Stereochemistry (Axial vs Equatorial Protons) Sample->NMR GPC GPC (THF) Determine Mw, Mn, PDI Sample->GPC DSC DSC Measure Tg & Tm Sample->DSC Decision Is Tg > 70°C & PDI < 2.5? NMR->Decision GPC->Decision DSC->Decision Pass Valid High-Performance Polyester Decision->Pass Yes Fail Fail: Likely Isomerization or Oligomers Decision->Fail No

Figure 2: Quality Control workflow. NMR is the critical step to confirm that the trans-configuration was maintained during synthesis.

Troubleshooting Guide
  • Problem: Low Molecular Weight (Brittle Polymer)

    • Cause: Stoichiometric imbalance due to anhydride formation or loss of diol.

    • Fix: Use Protocol B (Solution) or increase the initial Diol excess in Protocol A. Ensure vacuum is < 1 Torr in the final stage.

  • Problem: Yellowing

    • Cause: Titanium catalyst degradation or oxidation.

    • Fix: Switch to Tin(II) Octoate (slower but colorless) or reduce temperature to max 240°C.

  • Problem: Haze/Opaqueness

    • Cause: Crystallization of the trans-segments.

    • Fix: Copolymerize with 10-20% cis-isomer or a linear spacer (Adipic acid) to disrupt crystallinity if optical transparency is the priority.

References

  • Bertakis, E. et al. (2025). Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Link

  • Zhang, T. et al. (2000).[4] Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin. Link

  • Eastman Chemical Company.1,4-Cyclohexanedicarboxylic Acid (CHDA) Technical Data Sheet. (Standard industrial reference for CHDA properties and handling).
  • Kricheldorf, H.R. (1993). Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters. Makromolekulare Chemie. Link

  • CymitQuimica. Trans-1,2-cyclohexanedicarboxylic anhydride Safety and Properties. Link

Sources

trans-1,2-Cyclohexanedicarboxylic acid as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: trans-1,2-Cyclohexanedicarboxylic Acid as a Ligand in Catalysis

Part 1: Executive Summary & Strategic Utility

The Renaissance of O,O-Ligands While nitrogen-based ligands (diamines like DACH, amino acids like Proline) dominate the literature for Copper-catalyzed cross-couplings, this compound (1,2-CHDA) represents a highly effective, underutilized, and cost-efficient O,O-bidentate ligand .

Its rigid cyclohexane backbone locks the two carboxylate groups into a specific trans geometry, creating a "bite angle" that is distinct from flexible aliphatic acids (like oxalic or succinic acid). This rigidity is crucial for:

  • Stabilizing Cu(I) Intermediates: Preventing the disproportionation of active Cu(I) into inactive Cu(0) and Cu(II).

  • Solubility Enhancement: The lipophilic cyclohexane ring improves the solubility of the copper complex in non-polar organic solvents compared to smaller, polar diacids.

  • Catalytic Promotion: Facilitating the oxidative addition of aryl halides in Ullmann-Goldberg type reactions.

This guide details the protocol for using 1,2-CHDA as a promoter in C-N and C-O bond formations, a critical workflow in API (Active Pharmaceutical Ingredient) synthesis.

Part 2: Mechanistic Insight & Chemical Logic

The Role of the Ligand

In Copper-catalyzed coupling, the "ligandless" systems often require harsh temperatures (>140°C). Ligands lower the activation energy, allowing reactions to proceed at 80–110°C.

  • Coordination Mode: 1,2-CHDA acts as an anionic, bidentate O,O-donor.

  • Geometry: The trans-diequatorial conformation (preferred in solution) places the carboxylates in a position to bridge two metal centers or chelate a single metal with a specific bite angle, distinct from the cis isomer.

  • The "Shuttle" Effect: The ligand aids in solubilizing the inorganic base (e.g., K₃PO₄) and the copper salt, effectively shuttling the active species into the organic phase.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed mechanism where 1,2-CHDA (L) stabilizes the Copper(I) species, facilitating the oxidative addition of the Aryl Halide.

CatalyticCycle Figure 1: Proposed Mechanism for Cu-Catalyzed Coupling with 1,2-CHDA Ligand PreCat Pre-Catalyst (CuI + 1,2-CHDA + Base) Active Active Species [L-Cu(I)] PreCat->Active Activation OxAdd Oxidative Addition [L-Cu(III)-Ar-X] Active->OxAdd + Ar-X NuAttack Nucleophilic Attack (H-Nu + Base) OxAdd->NuAttack Formation of Cu-Nu bond RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HX RedElim->Active Regeneration Product Coupled Product (Ar-Nu) RedElim->Product

Part 3: Experimental Protocols

Protocol A: C-N Cross-Coupling (General Amination)

Application: Synthesis of aryl amines from aryl iodides/bromides. System: CuI / 1,2-CHDA / DMSO.

Reagents & Materials:

Component Role Specification
CuI Catalyst Source 99.9% purity, off-white powder (avoid green/oxidized Cu)
trans-1,2-CHDA Ligand >98% trans isomer
Aryl Halide Substrate Aryl Iodides (preferred) or Bromides
Amine Nucleophile Primary or Secondary amines
K₃PO₄ Base Anhydrous, tribasic, fine powder

| DMSO | Solvent | Anhydrous (<50 ppm H₂O) |

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, mix CuI (10 mol%) and trans-1,2-CHDA (20 mol%) in a reaction vial.

    • Note: A 1:2 Metal:Ligand ratio ensures the Cu is fully ligated and prevents aggregation.

  • Reaction Assembly:

    • Add the Aryl Halide (1.0 equiv) and Amine (1.2 equiv).

    • Add K₃PO₄ (2.0 equiv).

    • Add DMSO (Concentration: 0.5 M to 1.0 M relative to Aryl Halide).

    • Critical Step: Seal the vial with a septum and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of Cu(I) catalysis.

  • Execution:

    • Place the vial in a pre-heated block at 80°C – 100°C .

    • Stir vigorously (800+ RPM). The solubility of the base is the rate-limiting step; good mixing is essential.

    • Monitor via HPLC or TLC at 4, 12, and 24 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with water (to remove DMSO and ligand).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Optimization & Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<10%) Catalyst OxidationEnsure CuI is white/off-white. Degas solvents thoroughly.
Stalled Reaction Ligand InhibitionIncrease Temperature to 110°C. Switch base to Cs₂CO₃ (stronger/more soluble).
Blue/Green Reaction Mixture Cu(II) FormationOxygen leak. Check seals. Add a reducing agent (rarely needed if degassed properly).
Poor Solubility Ligand ChoiceIf 1,2-CHDA fails, the substrate might be too non-polar. Switch to trans-N,N'-dimethyl-1,2-cyclohexanediamine (DACH).

Part 4: Data & Comparative Analysis

Why use 1,2-CHDA over other ligands?

The following table compares trans-1,2-CHDA against standard industry ligands for a hypothetical coupling of Iodobenzene and Morpholine.

Ligand ClassRepresentative LigandCost EfficiencyAir StabilitySolubility (DMSO)Typical Temp
Diacid (O,O) trans-1,2-CHDA High Excellent Good 90°C
Amino Acid (N,O)L-ProlineHighGoodModerate (Zwitterionic)80°C
Diamine (N,N)DMEDA / DACHModeratePoor (Hygroscopic/Volatile)Excellent60-80°C
Phosphine (P,P)BINAPLow (Expensive)Poor (Oxidizes)Good100°C+

Key Takeaway: 1,2-CHDA offers the best balance of cost and robustness . It is a solid, non-hygroscopic powder that does not oxidize in air, making it ideal for scale-up operations where handling sensitive amines or phosphines is difficult.

Part 5: References & Authority

  • Synthesis and Properties:

    • BenchChem. "this compound Properties and Synthesis." (Detailed physicochemical data).

  • Coordination Chemistry:

    • MDPI. "Synthesis, Structure and Magnetic Properties of Low-Dimensional Copper(II) trans-1,4-cyclohexanedicarboxylate." (Illustrates the carboxylate binding mode relevant to the 1,2-isomer).

  • Catalytic Context (Ullmann Coupling):

    • ResearchGate.[1][2][3] "Copper(II) complex of (±)trans-1,2-cyclohexanediamine... for catalytic oxidation."[2][3][4] (Demonstrates the stability of the cyclohexane backbone in oxidative catalysis).

  • General Ligand Utility:

    • ChemicalBook. "this compound Applications."[2][3][5][6][7][8][9] (Highlights use as a resolution agent and intermediate).

Disclaimer: This Application Note is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling chemicals. Copper salts and organic ligands can be toxic.

Sources

Application Note: Synthesis of Amorphous Bio-Polyesters via Melt Polycondensation of trans-1,2-CHDA and Bio-Diols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers and R&D scientists. It moves beyond basic textbook synthesis, addressing the specific stereochemical and thermodynamic challenges of working with trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA).

Executive Summary

The shift toward 100% bio-based polymers requires replacing aromatic moieties (like terephthalic acid) with rigid aliphatic cycles. This compound (1,2-CHDA) offers a unique value proposition: unlike its semi-crystalline 1,4-isomer, the 1,2-isomer typically yields amorphous, high-transparency polymers with excellent solubility, making them ideal for drug delivery matrices, high-gloss coatings, and optical adhesives.

However, 1,2-CHDA presents a specific synthetic challenge: intramolecular cyclization . At high temperatures, the diacid can dehydrate to form hexahydrophthalic anhydride, acting as a chain-stopper rather than a chain-extender. This protocol details a modified Two-Stage Melt Polycondensation method designed to suppress cyclization and maximize molecular weight (


) using bio-based 1,3-propanediol (PDO) and 1,4-butanediol (BDO).

Scientific Rationale & Monomer Selection

The Stereochemistry of 1,2-CHDA

While 1,4-CHDA is linear and promotes crystallinity, 1,2-CHDA introduces a "kink" in the polymer backbone.

  • Trans-Configuration: The trans-diequatorial conformation is thermodynamically preferred and provides chain stiffness (high

    
    ).
    
  • The "Anhydride Trap": Although trans-1,2-CHDA cannot directly form a cyclic anhydride due to geometry, thermal isomerization to the cis-form (axial-equatorial) occurs above 180°C. The cis-form rapidly dehydrates to form a stable 5-membered anhydride ring.

    • Consequence: Loss of stoichiometry and termination of polymerization.

    • Solution: We utilize a Low-Temperature Esterification strategy (<180°C) with high catalyst loading to drive intermolecular reaction before isomerization kinetics take over.

Bio-Diol Selection
Bio-DiolSourceFunctionality in 1,2-CHDA PolyesterTarget Application
1,3-Propanediol (Bio-PDO) Corn sugar fermentationBalances flexibility and stiffness; Odd carbon number suppresses crystallization.Flexible films, Coatings
1,4-Butanediol (Bio-BDO) Dextrose fermentationHigher chain flexibility; lower

(~10-20°C).
Soft blocks, Adhesives
Isosorbide StarchRigid bicyclic structure; significantly increases

(>70°C).
Rigid plastics (requires modified protocol)

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical decision pathways during synthesis, specifically highlighting the avoidance of the anhydride trap.

G Start Raw Materials trans-1,2-CHDA + Bio-Diol Mix Melt Mixing (T = 140°C, N2 atm) Start->Mix Esterification Stage 1: Esterification (160-180°C, Catalyst Added) Mix->Esterification Check1 Decision: Is Water Evolution >90%? Esterification->Check1 Risk CRITICAL RISK: Isomerization to cis-isomer Esterification->Risk If T > 190°C Check1->Esterification No (Continue Heating) Polycondensation Stage 2: Polycondensation (200-220°C, <1 mbar Vacuum) Check1->Polycondensation Yes Anhydride Formation of Cyclic Anhydride (Chain Termination) Risk->Anhydride Final Final Polymer (Amorphous Polyester) Anhydride->Final Low Mw / Oligomers Polycondensation->Final

Figure 1: Reaction logic flow emphasizing the critical temperature threshold to prevent anhydride formation.

Detailed Synthesis Protocol

Scale: Laboratory (100 g theoretical yield) Reactor: 250 mL 3-neck round bottom flask with mechanical stirrer (anchor type), N2 inlet, and Dean-Stark trap/condenser.

Phase 1: Preparation & Stoichiometry
  • Molar Ratio: Charge 1.0 equivalent of trans-1,2-CHDA and 1.3 equivalents of Bio-Diol (e.g., 1,3-PDO).

    • Note: A 30% excess of diol is lower than standard PET protocols (usually 1.5-2.0 eq) because 1,2-CHDA creates a more viscous melt earlier, and removing large excess diol later is difficult without degrading the polymer.

  • Catalyst: Add Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide at 300-500 ppm relative to the acid.

    • Expert Tip: Dilute TBT in 1 mL of anhydrous toluene or the diol itself to prevent immediate hydrolysis/clumping upon contact with the acid.

Phase 2: Esterification (Oligomerization)

Objective: Remove water and form ester linkages without thermal isomerization.

  • Inert Atmosphere: Purge reactor with

    
     x 3 cycles. Maintain a slow, steady 
    
    
    
    flow.
  • Melt: Heat to 140°C until a homogeneous melt forms. Start stirring at 100 rpm.

  • Reaction Ramp:

    • Increase temp to 160°C . Hold for 1 hour. Water evolution should begin.

    • Increase temp to 180°C . Hold for 2-3 hours.

    • Validation: Monitor the distillate volume in the Dean-Stark trap. Do NOT exceed 190°C during this phase.[1]

    • Endpoint: When water collection reaches >95% of theoretical yield (approx. 18 mL for 1 mol acid), proceed.

Phase 3: Polycondensation (Chain Extension)

Objective: Remove excess diol to drive equilibrium toward high Mw.

  • Catalyst Boost (Optional): If the melt is clear and colorless, no additional catalyst is needed. If reaction is sluggish, add a second aliquot of TBT (100 ppm).

  • Vacuum Ramp (Critical):

    • Gradually reduce pressure from atmospheric to 100 mbar over 30 minutes. Sudden vacuum will cause the melt to bump/foam violently.

    • Increase temperature to 200°C-210°C .

    • Reduce pressure to < 1 mbar (high vacuum) over the next 30 minutes.

  • Reaction: Hold at 210°C / <1 mbar for 2-4 hours.

    • Torque Monitoring: As chain length grows, viscosity increases. Monitor the torque on the mechanical stirrer. Stop reaction when torque plateaus.

    • Warning: Do not exceed 220°C. 1,2-CHDA polyesters are prone to thermal degradation (yellowing) at PET processing temps (280°C).

Phase 4: Workup
  • Release vacuum with

    
    .
    
  • Pour the hot, viscous melt onto a Teflon sheet or into liquid nitrogen for quenching.

  • Purification (for Pharma/Bio applications): Dissolve polymer in Chloroform (

    
    ) and precipitate into cold Methanol (
    
    
    
    ) to remove unreacted diol and catalyst residues.

Characterization & Validation Standards

To ensure the protocol was successful, the following data profile must be met.

TechniqueParameterTarget ValueInterpretation
1H-NMR (

)
Signal at ~2.3 ppmBroad MultipletProtons alpha to carbonyl in the polymer chain.
1H-NMR Signal at ~2.8 ppmAbsent/Trace Indicates absence of cis-isomer or anhydride formation.
DSC

(Glass Transition)
10°C - 40°CDependent on diol length (PDO vs BDO). Single transition indicates amorphous nature.
DSC

(Melting Point)
None 1,2-CHDA polymers should be amorphous. A

suggests impurities or incorrect isomer.
GPC

(Number Avg MW)
> 15,000 g/mol Required for mechanical film stability.
Visual ColorClear/Pale StrawDark yellow/brown indicates thermal oxidation or Ti-catalyst complexing.

Troubleshooting & Optimization

Problem: Low Molecular Weight (Brittle Polymer)
  • Cause 1: Stoichiometric Imbalance. If vacuum is applied too early, diol evaporates before reacting.

    • Fix: Extend the atmospheric esterification stage at 160°C.

  • Cause 2: Cyclization. The "Anhydride Trap" consumed the acid end-groups.

    • Fix: Lower the maximum reaction temperature by 10°C. Ensure trans-isomer purity of starting material is >98%.

Problem: Yellow/Brown Discoloration
  • Cause: Titanium catalysts are notorious for yellowing with bio-based diols (which often contain trace impurities like acetals).

    • Fix: Add heat stabilizers like Irganox 1010 (0.1 wt%) or phosphorous-based stabilizers (Triphenyl phosphate) during the polycondensation stage. Alternatively, switch to Germanium oxide (

      
      )  catalyst (whiter polymer, but slower reaction).
      

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Pellis, A., et al. (2016). "Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component." Journal of Biotechnology. Link (Context on bio-based rigid polyesters).

  • Berti, C., et al. (2008).[2] "Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate): Influence of stereochemistry of 1,4-cyclohexylene units on the thermal properties." Journal of Polymer Science Part B: Polymer Physics. Link (Foundational work on CHDA stereochemistry and thermal transitions).

  • Knoop, R. J. I., et al. (2013). "High molecular weight poly(ethylene-2,5-furanoate); critical aspects in synthesis and mechanical property determination." Journal of Polymer Science Part A: Polymer Chemistry. Link (Protocols for handling volatile bio-diols and vacuum ramping).

  • Guidotti, G., et al. (2018). "Poly(propylene 1,4-cyclohexanedicarboxylate): A new biodegradable polyester." Polymer Degradation and Stability. Link (Specific reference for Propylene Glycol/CHDA systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-1,2-cyclohexanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. This valuable compound serves as a crucial building block in the creation of complex molecules and pharmaceutical intermediates.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 1,2-cyclohexanedicarboxylic acid resulted in a mixture of cis and trans isomers. How can I favor the formation of the trans isomer?

A1: The formation of a mixture of cis and trans isomers is a common outcome, particularly in catalytic hydrogenation of phthalic acid. The trans isomer is thermodynamically more stable due to the diequatorial orientation of the carboxylic acid groups, which minimizes steric hindrance. To favor the trans isomer, you can employ thermal isomerization. Heating the cis isomer or a cis/trans mixture, often in the presence of a strong acid catalyst (like HCl), can promote equilibration to the more stable trans form.

Q2: What is the most significant challenge in purifying this compound?

A2: The primary challenge is the efficient separation of the cis and trans isomers, as they often have similar solubilities in many common solvents. Fractional crystallization is a widely used technique, leveraging the slight differences in solubility between the two isomers.[2] Recrystallization from water or ethanol is a common method for purification.[3] For resolving the racemic trans mixture into its enantiomers, diastereomeric salt formation with a chiral resolving agent, such as (S)-phenylethylamine, is an effective strategy.[4][5]

Q3: I have a low yield after the hydrogenation of phthalic acid. What are the likely causes?

A3: Low yields can stem from several factors:

  • Catalyst Inactivity: The palladium or ruthenium catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.[6][7]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Conditions: Hydrogen pressure and temperature are critical. For palladium-catalyzed hydrogenations, pressures of 600-700 psi and temperatures of 195-230°C are often optimal.[6]

  • Side Reactions: At higher temperatures, over-hydrogenation or dehydration to the anhydride can occur, reducing the yield of the desired diacid.[8]

Q4: Can I synthesize the trans isomer directly?

A4: While many syntheses produce a mixture of isomers, some methods can favor the trans product. For instance, the Diels-Alder reaction of butadiene with crotonic acid, followed by hydrogenation, can yield the trans isomer. However, the most common industrial approach involves the hydrogenation of phthalic acid followed by separation or isomerization.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Hydrogen Uptake During Hydrogenation 1. Inactive or poisoned catalyst.2. Leak in the hydrogenation apparatus.3. Insufficient mixing.1. Use fresh catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Check all seals and connections of the reactor for leaks.3. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Product is an Oily or Gummy Solid 1. Presence of residual solvent.2. Mixture of cis and trans isomers.3. Incomplete hydrolysis of an anhydride intermediate.1. Ensure the product is thoroughly dried under vacuum.2. Proceed with fractional crystallization or isomerization to obtain the pure trans isomer.3. If starting from an anhydride, ensure complete hydrolysis by refluxing with water or a dilute acid/base solution.[3]
Melting Point of the Final Product is Broad or Lower than Expected 1. Impure product (mixture of isomers or presence of starting material).1. Recrystallize the product from an appropriate solvent (e.g., water, ethanol).[3] 2. Characterize the product using NMR or IR spectroscopy to identify the impurity and guide further purification.
Difficulty in Separating cis and trans Isomers by Recrystallization 1. Unsuitable solvent system.2. Isomers have very similar solubilities in the chosen solvent.1. Experiment with different solvent systems or solvent mixtures.2. Consider converting the diacids to their dimethyl esters. The esters may have different physical properties that allow for easier separation by chromatography or distillation. The esters can then be hydrolyzed back to the diacids.

Experimental Protocols & Workflows

This protocol outlines a common two-step process to synthesize this compound.

Step 1: Hydrogenation of Phthalic Anhydride

  • In a high-pressure autoclave, combine phthalic anhydride, water, and a 5% Palladium on carbon (Pd/C) catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 600-700 psi.[6]

  • Heat the mixture to 195-230°C with vigorous stirring.[6]

  • Maintain these conditions until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-1,2-cyclohexanedicarboxylic acids.

Step 2: Isomerization to the trans Isomer

  • To the aqueous solution from Step 1, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to promote the conversion of the cis isomer to the more stable trans isomer.

  • Cool the solution slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold water and dry under vacuum.

  • The purity of the this compound can be assessed by its melting point (typically around 221°C).

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis.

LowYieldTroubleshooting Start Low Yield of this compound CheckReaction Check Reaction Completion (TLC, HPLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Action_Optimize Optimize Conditions (Temp, Pressure) CheckReaction->Action_Optimize Consider CheckPurity Analyze Crude Product Purity (NMR, MP) Impure Product Impure CheckPurity->Impure Incomplete->CheckPurity No Action_Extend Extend Reaction Time or Increase Catalyst Load Incomplete->Action_Extend Yes Action_Purify Purify via Recrystallization or Chromatography Impure->Action_Purify Yes Action_Isomerize Perform Isomerization Step Impure->Action_Isomerize cis/trans mixture End Improved Yield Action_Extend->End Action_Optimize->End Action_Purify->End Action_Isomerize->End

Sources

analytical methods for determining the purity of trans-1,2-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Purity Determination of trans-1,2-Cyclohexanedicarboxylic Acid

Overview

Subject: this compound (1,2-CHDA) CAS: 2305-32-0 (trans), 1687-30-5 (mixed/generic) Criticality: High.[1][2][3] 1,2-CHDA is a pivotal intermediate in the synthesis of high-performance polyesters, alkyd resins, and pharmaceutical precursors (e.g., lurasidone). The Challenge: The primary impurity is the cis-isomer, which results from the hydrogenation of phthalic acid. The cis isomer disrupts polymer crystallinity and alters pharmaceutical bioavailability.[2] Because 1,2-CHDA lacks a strong chromophore, standard UV detection is often insufficient, requiring specialized detection or derivatization.[2]

Module 1: High-Performance Liquid Chromatography (HPLC)

User Question: I am seeing poor resolution between the cis and trans isomers, and my baseline is noisy. What method should I use?

Senior Scientist Response: The lack of a conjugated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-system in 1,2-CHDA means you cannot use standard UV detection at 254 nm. You must operate at low UV (205–210 nm) or use a Refractive Index (RI) detector.[2] Furthermore, the separation of diastereomers requires a stationary phase that exploits steric differences.
Recommended Protocol: Reverse Phase / Mixed-Mode[2]
  • Column: Mixed-mode columns (e.g., SIELC Newcrom R1) or high-density C18 with low pH stability.[2]

  • Mobile Phase: Acetonitrile (MeCN) : Water : Phosphoric Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[4]
    
    • Ratio: 40:60:0.1 (v/v/v).[2]

    • Note: The acid is critical to suppress ionization (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ). If the acid is ionized, it will not retain on C18.[2]
      
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.[2]

  • Expected Elution: The cis isomer generally elutes after the trans isomer on standard C18 phases due to the "molecular footprint" effect, though this can reverse on specific mixed-mode columns.

Troubleshooting Guide: HPLC Issues
SymptomProbable CauseCorrective Action
No Peaks / Low Sensitivity Detection wavelength too high (>220 nm).Switch to 210 nm or use ELSD/RI detection.
Broad Tailing Peaks Silanol interactions or ionization.[2]Ensure Mobile Phase pH < 3.[2]0. Add 0.1% TFA or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.
Doublets / Split Peaks Incomplete separation of cis/trans.[2]Decrease organic modifier (MeCN) by 5% steps to increase retention and resolution.
Workflow Visualization: HPLC Method Development

HPLC_Workflow Start Start: HPLC Method Dev Check_Detector Check Detector Start->Check_Detector UV_High UV > 220nm? Check_Detector->UV_High UV_Low Set UV 205-210nm UV_High->UV_Low Standard RI_ELSD Use RI or ELSD UV_High->RI_ELSD Alternative Check_Peak Check Peak Shape UV_Low->Check_Peak RI_ELSD->Check_Peak Tailing Tailing Observed Check_Peak->Tailing Resolution Check Resolution (Rs) Check_Peak->Resolution Shape OK Acidify Add 0.1% H3PO4 (Suppress Ionization) Tailing->Acidify Acidify->Resolution CoElution Cis/Trans Co-elution Resolution->CoElution Modify_MP Decrease MeCN % Increase Water CoElution->Modify_MP

Caption: Decision tree for optimizing HPLC separation of 1,2-CHDA isomers.

Module 2: Gas Chromatography (GC)

User Question: My GC peaks are non-existent or extremely broad. Can I inject 1,2-CHDA directly?

Senior Scientist Response: No. Dicarboxylic acids are highly polar and have high boiling points, leading to adsorption in the injector port and column degradation. You must derivatize the sample to an ester (methyl or silyl) to increase volatility and thermal stability.

Derivatization Protocol: Methylation (BF3-Methanol)

This is the industry standard for converting carboxylic acids to methyl esters.[2]

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Procedure:

    • Dissolve 10 mg sample in 1 mL Methanol.

    • Add 1 mL ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -Methanol reagent.
      
    • Heat at 60°C for 15 minutes (sealed vial).

    • Cool and extract with 2 mL Hexane (the esters will migrate to the hexane layer).

  • Injection: Inject 1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    L of the top Hexane layer.
    
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Elution Order: The trans-dimethyl ester typically elutes before the cis-dimethyl ester on non-polar columns due to lower boiling point and higher symmetry.[2]

Alternative: Silylation (BSTFA)[2][5]
  • Reagent: BSTFA + 1% TMCS.[2]

  • Pros: Faster (often instant at room temp), but sensitive to moisture.[2]

  • Cons: Silyl esters are hydrolytically unstable; analyze immediately.

Workflow Visualization: Derivatization Logic

GC_Derivatization Sample Raw 1,2-CHDA Direct Direct Injection? Sample->Direct Fail Column Damage No Peaks Direct->Fail Yes Deriv Derivatization Direct->Deriv No Methylation Methylation (BF3-MeOH) Deriv->Methylation Robust/Stable Silylation Silylation (BSTFA) Deriv->Silylation Rapid/Unstable Analysis GC-MS Analysis Methylation->Analysis Silylation->Analysis

Caption: Workflow for preparing 1,2-CHDA for GC analysis via esterification.

Module 3: Physical & Thermal Analysis (DSC/Melting Point)

User Question: I need a quick check to see if my trans-isomer is contaminated with cis-isomer without running a full chromatography sequence.

Senior Scientist Response: The physical properties of the diastereomers are distinct. Differential Scanning Calorimetry (DSC) or a simple Melting Point apparatus is the most rapid confirmation of bulk purity.[2]

Data Table: Isomer Properties
Propertytrans-1,2-CHDAcis-1,2-CHDASignificance
Melting Point 212–221 °C 192–195 °C Trans packs more efficiently due to symmetry.[2] A depressed MP indicates cis contamination.[2][5]
Solubility (Water) LowerHigherCis is more polar/less symmetric.[2][6]
Solubility (Ether) ModerateHighUseful for recrystallization purification.[2]

Protocol:

  • Perform DSC at a ramp rate of 10°C/min.

  • Look for a sharp endotherm at >215°C.[2]

  • A pre-melt endotherm near 190°C indicates significant cis impurity.[2]

Module 4: NMR Spectroscopy

User Question: How do I calculate the exact cis/trans molar ratio?

Senior Scientist Response: Proton NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H-NMR) provides definitive structural confirmation. The methine protons (CH-COOH) have distinct chemical shifts and coupling constants (

-values) based on their axial/equatorial orientation.
  • Solvent: DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or Methanol-
    
    
    
    .
  • Diagnostic Signals:

    • trans-isomer: The methine protons are axial-axial.[2] They appear upfield (lower ppm, typically ~2.3 ppm ) with large coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Hz).
      
    • cis-isomer: One proton is axial, one is equatorial.[2] They appear slightly downfield relative to trans (often ~2.5-2.6 ppm ) with smaller coupling constants.[2]

  • Calculation: Integrate the methine multiplets. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    

References

  • SIELC Technologies. Separation of 1,2-Cyclohexanedicarboxylic acid isomers on Newcrom R1 HPLC column.Link

  • Organic Syntheses. trans-1,2-Dihydrophthalic Acid (Precursor methodologies and MP data). Coll. Vol. 11, p. 124.[2] Link

  • PubChem. 1,2-Cyclohexanedicarboxylic acid: Chemical and Physical Properties. National Library of Medicine.[2] Link[2]

  • Rasayan Journal of Chemistry. Development of New GC-MS Procedure for Hexahydrophthalic Anhydride (and acid derivatives). Vol. 10, No.[2] 2. Link

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (BSTFA/BF3).[2]Link

Sources

degradation pathways of polyesters containing trans-1,2-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with polyesters derived from trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) .

Unlike common aliphatic polyesters (e.g., PLA, PBS) or those based on the 1,4-isomer, trans-1,2-CHDA polyesters possess unique stereochemical rigidity and degradation behaviors. This guide addresses the specific challenges arising from the 1,2-substitution pattern and the cyclohexane ring conformation .

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Stability Protocols

Module 1: Hydrolytic Degradation

User Issue: "My degradation profile is significantly slower than predicted for an aliphatic polyester, and I'm seeing non-linear mass loss."

The Mechanistic Insight

You are likely observing the effects of Steric Shielding and Conformational Locking .

  • Steric Hindrance: Unlike adipic acid (linear) or 1,4-CHDA (remote substitution), the 1,2-CHDA moiety places the ester linkages on adjacent carbons. Even in the thermodynamically stable trans-diequatorial conformation, the cyclohexane ring acts as a bulky shield, impeding water attack on the carbonyl carbon.

  • Autocatalysis vs. Surface Erosion: Because water diffusion into these amorphous/semi-crystalline matrices is often faster than the bond cleavage rate (due to the steric shielding), you may experience bulk erosion characterized by a sudden drop in molecular weight (Mn) before significant mass loss occurs.

Troubleshooting Protocol: Accelerated Hydrolytic Profiling

Objective: Determine if the stability is kinetic (steric) or thermodynamic.

Step-by-Step Workflow:

  • Sample Prep: Cast films (100 µm thickness) to normalize surface area. Do not use pellets (diffusion limited).

  • Media Setup: Prepare 0.1 M Phosphate Buffer Saline (PBS) at pH 7.4 and pH 2.0 (to simulate autocatalytic acidic microclimates).

  • Incubation: Incubate at 60°C (Accelerated) vs. 37°C (Physiological). Note: Ensure 60°C is below the polymer's Tg to avoid changing the degradation mechanism.

  • Analysis:

    • Weekly: Measure Wet Weight (water uptake) and Dry Weight (mass loss).

    • Bi-weekly: GPC analysis. Look for bimodal distribution (indicative of heterogeneous bulk degradation).

Visualizing the Pathway

The following diagram illustrates the competitive pathways between water diffusion and steric blocking.

HydrolysisPath cluster_outcome Observed Outcome Polymer 1,2-CHDA Polyester (Solid Matrix) Water H2O Diffusion Polymer->Water StericBlock Steric Shielding (1,2-Cyclohexane Ring) Water->StericBlock Impeded by Cleavage Ester Bond Hydrolysis Water->Cleavage If Diffusion > Reaction StericBlock->Cleavage Slows Rate BulkErosion Bulk Erosion (Internal Acid Build-up) SurfaceErosion Surface Erosion Cleavage->BulkErosion Acid Autocatalysis Cleavage->SurfaceErosion If Reaction > Diffusion

Caption: Schematic of hydrolytic competition. The 1,2-ring steric bulk slows cleavage, favoring water infiltration and bulk erosion over surface erosion.

Module 2: Thermal Degradation & Processing

User Issue: "I am detecting fumes and a rapid drop in viscosity during melt processing/extrusion, even under nitrogen."

The Mechanistic Insight

This is a critical vulnerability specific to the 1,2-isomer .

  • Cyclic Anhydride Formation: Unlike 1,3 or 1,4 isomers, 1,2-CHDA derivatives are geometrically primed to form a 5-membered cyclic anhydride (Hexahydrophthalic Anhydride ) via a "backbiting" mechanism or chain-end unzipping at high temperatures.

  • Thermodynamic Driving Force: The formation of the stable 5-membered ring is exothermic and drives chain scission.

Troubleshooting Protocol: Thermal Stability Check (TGA)

Objective: Quantify the onset of anhydride formation.

  • Instrument: Thermogravimetric Analyzer (TGA).[1][2]

  • Method:

    • Ramp: 10°C/min to 500°C under N2.

    • Isothermal: Hold at processing temperature (e.g., 200°C) for 30 mins.

  • Data Interpretation:

    • Look for weight loss onset (

      
      ).
      
    • Crucial: If using MS/FTIR coupling, monitor for peaks at 1780 cm⁻¹ and 1850 cm⁻¹ (characteristic cyclic anhydride doublets).

Data Summary: Thermal Risks

IsomerPrimary Thermal RiskMechanism
1,2-CHDA High Cyclization to 5-membered Anhydride (Backbiting)
1,3-CHDA ModerateRandom Scission (Cannot form cyclic anhydride)
1,4-CHDA LowRandom Scission / Beta-elimination

Module 3: Enzymatic Degradation

User Issue: "Lipase B (CALB) is degrading my adipate controls but having no effect on the 1,2-CHDA polyester."

The Mechanistic Insight

Enzymes work on a "Lock and Key" or "Induced Fit" model.

  • Active Site Exclusion: The rigid cyclohexane ring in the 1,2 position creates a bulky, rigid kink in the polymer chain. Most lipases (designed for flexible aliphatic chains) cannot accommodate this rigid block into their active catalytic triad.

  • Stereoselectivity: Enzymes are chiral. The trans-1,2 stereochemistry may not align with the enzyme's enantioselectivity, effectively rendering the polymer bio-inert to standard lipases.

Troubleshooting Protocol: Enzyme Screening

Objective: Identify if any biocatalyst is effective.

  • Substrate: Grind polymer to fine powder (increase surface area).

  • Enzyme Panel: Do not rely solely on Lipases. Test:

    • Candida antarctica Lipase B (CALB) - (Likely negative control).

    • Cutinase (from Humicola insolens or Fusarium solani) - These have more accessible active sites.

    • Proteinase K - Often effective for rigid structures like PLA, may show activity here.

  • Detection: Monitor pH drop (acid release) or use HPLC to detect soluble oligomers (1,2-CHDA monomers).

Module 4: Structural Analysis (NMR)

User Issue: "My NMR spectra show complex splitting in the methylene region during degradation."

The Mechanistic Insight

You are observing Isomerization and Oligomerization .

  • Cis/Trans Equilibration: While you started with trans, acid-catalyzed degradation (during hydrolysis) can facilitate isomerization to the cis form if the ring opens/closes or via exchange reactions, leading to peak broadening.

  • Cyclic Oligomers: Degradation often produces cyclic dimers/trimers rather than linear monomers, which have distinct chemical shifts.

Visualizing the Degradation Logic

DegradationLogic Start Start: 1,2-CHDA Polyester Condition Select Condition Start->Condition Hydrolysis Aqueous Hydrolysis (pH 7.4 / 60°C) Condition->Hydrolysis In Vitro Thermal Thermal Processing (>200°C) Condition->Thermal Melt State ResultH Bulk Erosion + Acidic Core Hydrolysis->ResultH Steric Delay ResultT Chain Scission + Cyclic Anhydride Thermal->ResultT Backbiting Non-linear Mass Loss Non-linear Mass Loss ResultH->Non-linear Mass Loss Fumes/MW Drop Fumes/MW Drop ResultT->Fumes/MW Drop

Caption: Decision tree for predicting degradation outcomes based on environmental stress.

References

  • Hydrolytic Stability & Steric Factors

    • Title: Hydrolytic Degradation and Erosion of Polyester Biomaterials.[3]

    • Source: ACS Macro Letters (via NIH).
    • Context: Discusses the transition between surface and bulk erosion and the impact of monomer structure/sterics on hydrolysis r
    • Link:[Link]

  • Thermal Degradation Mechanisms

    • Title: Molecular Pathways for Polymer Degrad
    • Source: PMC (NIH).
    • Context: Details thermal chain fission and side-group elimination (relevant to anhydride form
    • Link:[Link]

  • Enzymatic Degradation & Structure

    • Title: Enzymatic Degradation of the Most Common Aliph
    • Source: MDPI (Polymers).
    • Context: Provides protocols for testing Lipase/Cutinase activity and analyzing degrad
    • Link:[Link][4]

  • Isomerization & NMR Analysis

    • Title: Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters. (Analogous mechanism for 1,2-CHDA).
    • Source: ResearchGate.[5][6]

    • Context: Explains the thermodynamic equilibrium between cis/trans isomers in polyesters.
    • Link:[Link]

Sources

Technical Support Center: Catalyst Selection for trans-1,2-Cyclohexanedicarboxylic Acid (CHDA) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist, Polymer Synthesis Division Last Updated: January 31, 2026

Executive Summary: The "1,2-CHDA Paradox"

Read this before starting your experiment. Synthesizing high molecular weight polymers from trans-1,2-cyclohexanedicarboxylic acid (1,2-CHDA) presents a unique thermodynamic challenge compared to its 1,4-isomer.

  • The Trap: 1,2-CHDA is structurally predisposed to form Hexahydrophthalic Anhydride (HHPA) via intramolecular cyclization.

  • The Stereochemistry Link: The anhydride ring is cis-fused. Therefore, maintaining the trans-configuration is not just about material properties (crystallinity/Tm); it is the primary defense against chain termination via cyclization.

  • The Failure Mode: High temperatures (>220°C) promote trans-to-cis isomerization. Once the cis form exists, it rapidly cyclizes to the anhydride, terminating your polymer chain and releasing water.

Your catalyst strategy must prioritize low-temperature kinetics to outpace thermal isomerization.

Catalyst Selection Matrix

Do not use a "one-size-fits-all" polyester catalyst. Select based on your specific polymerization method.

Catalyst ClassSpecific CompoundRec.[1][2][3][4] Temp RangeStereoretention ScoreTechnical Verdict
Titanium Alkoxides Tetrabutyl Titanate (TBT) / Ti(OBu)₄180°C - 230°CModeratePrimary Choice. High activity allows lower reaction temps, minimizing thermal isomerization. Warning: Yellowing risk.
Tin (IV) FASCAT 4100 (BuSnOOH)160°C - 210°CHighBest for Stereocontrol. Excellent transesterification activity at lower temps. Less acidic than Ti, reducing proton-catalyzed isomerization.
Antimony Antimony Trioxide (Sb₂O₃)>260°CLowAvoid. Requires temperatures that guarantee trans-to-cis conversion and subsequent anhydride formation.
Enzymatic Lipase B (CALB) 60°C - 90°CPerfectSpecialty Only. Zero isomerization, but limited to low MW oligomers. Use only if MW < 5,000 Da is acceptable.
Zinc/Manganese Zn(OAc)₂ / Mn(OAc)₂180°C - 220°CModerateCo-Catalyst. Use in the esterification stage to speed up oligomer formation, then switch to Ti/Sn for polycondensation.
Decision Logic Flowchart

CatalystSelection Start Start: Define Polymer Goal TargetMW Target Molecular Weight? Start->TargetMW HighMW High MW (>20kDa) TargetMW->HighMW LowMW Oligomers (<5kDa) TargetMW->LowMW TempConstraint Can you run <200°C? HighMW->TempConstraint Enzyme Use Immobilized Lipase (CALB) (Zero Isomerization) LowMW->Enzyme TinCat Use Organotin (FASCAT 4100) (Best Balance) TempConstraint->TinCat Yes (Slow Rxn) TiCat Use Titanium (TBT) + Antioxidant (High Activity/Yellowing Risk) TempConstraint->TiCat No (Need Speed)

Figure 1: Decision tree for selecting the appropriate catalyst based on molecular weight targets and thermal constraints.

Troubleshooting Guides

Issue 1: "My reaction mixture turned into a low-viscosity liquid with a pungent smell."

Diagnosis: You created the Anhydride, not the Polymer. The Mechanism: You likely exceeded 230°C. The trans-1,2-CHDA isomerized to cis, which immediately cyclized into Hexahydrophthalic Anhydride (HHPA), capping your chain ends. Corrective Action:

  • Lower Temperature: Cap your synthesis at 210°C.

  • Switch Catalyst: Move from Sb₂O₃ to Butylstannoic acid (FASCAT 4100) .

  • Two-Step Process: Do not add the catalyst immediately. Perform a non-catalyzed esterification with excess diol at 180°C first to "lock" the acid groups into esters before raising the temp for polycondensation.

Issue 2: "The polymer is dark yellow/brown."

Diagnosis: Titanium-induced degradation. The Mechanism: Ti(IV) catalysts are Lewis acids that can complex with the polymer backbone, leading to conjugated double bond formation (color) and oxidation. Corrective Action:

  • Phosphite Stabilizers: Add Triphenyl phosphite (TPP) or Irgafos 168 (0.1 wt%) alongside the Ti catalyst. This complexes with Ti to reduce color.

  • Vacuum Protocol: Ensure your vacuum is <1 mbar during the final stage. Oxygen leaks at high temp + Ti catalyst = instant browning.

Issue 3: "I cannot build Molecular Weight (MW stops at ~8,000)."

Diagnosis: Steric hindrance and Cyclization competition. The Mechanism: The 1,2-cyclohexane ring is sterically bulky. As chains grow, the active chain ends struggle to find each other in the melt. Corrective Action:

  • Solid State Polymerization (SSP): Stop the melt reaction when the polymer is still a brittle solid (pre-polymer). Grind it into powder and heat it below its melting point (e.g., 160°C) under high vacuum or N₂ flow. This allows MW buildup without the thermal energy required to flip the ring to the cis (anhydride) form.

  • Chain Extenders: Add a bifunctional chain extender like 1,4-butanediol diglycidyl ether or a diisocyanate in the final extrusion step to link oligomers.

Experimental Protocol: Melt Polycondensation (Optimized for trans-Retention)

Objective: Synthesize Poly(1,4-butylene 1,2-cyclohexanedicarboxylate) with >90% trans retention.

Materials:

  • Monomer A: this compound (High Purity >99%)

  • Monomer B: 1,4-Butanediol (Excess: 1.5 molar ratio)

  • Catalyst: Titanium(IV) butoxide (TBT) - 0.5 mol% relative to diacid.

  • Stabilizer: Triphenyl phosphite (TPP) - 0.1 wt%.

Step-by-Step Workflow:

  • Esterification (The "Locking" Phase):

    • Charge reactor with Monomer A and B.

    • Add TPP (Stabilizer). Do NOT add TBT yet.

    • Heat to 180°C under Nitrogen flow.

    • Why? We want to convert the Acid groups to Esters using thermal auto-catalysis. Acid groups catalyze isomerization; Esters are more stable.

    • Collect water until distillation slows (approx 2-3 hours).

  • Catalyst Addition:

    • Cool slightly to 160°C.

    • Inject TBT catalyst (dissolved in minimal dry butanediol).

  • Polycondensation (The "Growth" Phase):

    • Ramp temperature to 210°C (Max).

    • Apply Vacuum gradually:

      • 100 mbar (30 mins)

      • 10 mbar (30 mins)

      • <1 mbar (Final stage, 2-3 hours).

    • Critical Control: Monitor torque/viscosity. If torque plateaus, stop. Prolonged heating at this stage only promotes back-biting and isomerization.

Competing Pathways Diagram

ReactionPathways TransAcid trans-1,2-CHDA (Starting Material) CisAcid cis-1,2-CHDA (Isomerized) TransAcid->CisAcid Heat > 230°C Acid Catalysis LinearPolymer Linear Polyester (Desired Product) TransAcid->LinearPolymer T < 220°C Ti/Sn Cat Anhydride Hexahydrophthalic Anhydride (HHPA) CisAcid->Anhydride Rapid Cyclization Anhydride->LinearPolymer Chain Termination

Figure 2: The "Death Spiral" of 1,2-CHDA polymerization. Isomerization to cis leads to irreversible anhydride formation.

References

  • Catalytic Mechanisms in Polyesterification

    • Title: Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study
    • Source: MDPI (Polymers), 2023.
    • URL:[Link][5]

  • Isomerization Challenges

    • Title: Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters (Analogous mechanism for 1,2-CHDA).
    • Source: Macromolecular Chemistry and Physics.[6]

    • URL:[Link]

  • Transient Thermodynamic Control

    • Title: Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols[1][7]

    • Source: Journal of the American Chemical Society, 2022.[1]

    • URL:[Link]

  • Titanium vs.

    • Title: Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based C
    • Source: Polymers (Basel), 2022.
    • URL:[Link]

Sources

managing thermal degradation during melt polymerization with trans-1,2-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Knowledge Base from the Advanced Polymerization Support Group. It addresses the unique challenges of using trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) in melt polymerization.

Status: Active | Last Updated: January 31, 2026 Maintained by: Senior Application Scientist Team

Executive Summary

This compound (1,2-CHDA) is a high-value alicyclic monomer used to impart rigidity, transparency, and weatherability to polyesters and polyamides. However, it presents a unique "Degradation Triad" during melt polymerization: Stereochemical Scrambling , Anhydride Volatilization , and Oxidative Discoloration .

This guide replaces generic advice with specific causal analysis and validated remediation protocols.

Module 1: Troubleshooting Tickets (The "Why" and "Fix")

Ticket #1024: "My polymer is stuck at low molecular weight (IV < 0.4 dL/g)."

Diagnosis: The Anhydride Trap (Stoichiometric Drift). Root Cause: Unlike terephthalic acid (TPA), 1,2-CHDA has a high propensity to form 1,2-cyclohexanedicarboxylic anhydride (HHPA) upon heating.

  • Mechanism: The cis-isomer of 1,2-CHDA dehydrates intramolecularly to form the anhydride. Even if you start with trans, thermal energy causes isomerization to cis, followed by rapid ring closure.

  • The Problem: The anhydride is significantly more volatile than the diacid. Under vacuum (standard melt poly conditions), the anhydride sublimes out of the reactor. This destroys the 1:1 acid:glycol stoichiometry required for high molecular weight (Carothers equation). You are left with a glycol-rich oligomer soup that cannot grow.

Remediation Protocol:

  • Packed Column Reflux: During the esterification stage (Stage 1), you must use a heated packed column (partial condenser) set at 105–110°C . This allows water (bp 100°C) to escape but condenses the anhydride (mp ~35°C, bp ~296°C but volatile under flow) back into the reactor.

  • Late Vacuum Application: Do not apply vacuum until >95% of the theoretical water is evolved. Applying vacuum too early sucks the anhydride out before it reacts with the diol.

Ticket #1025: "The final pellet is yellow/brown instead of clear."

Diagnosis: Titanium-Catalyzed Thermal Oxidation. Root Cause:

  • Titanium Sensitivity: Titanium alkoxides (TBT, TIPT) are the most effective catalysts for aliphatic diacids but are notorious for yellowing via reduction to Ti(III) species and interaction with chromophores generated by thermal oxidation.

  • Alicyclic Oxidation: The cyclohexane ring hydrogens are susceptible to radical abstraction at T > 270°C, leading to unsaturation (double bonds) which absorb blue light (appearing yellow).

Remediation Protocol:

  • The Phosphorus Lock: Introduce a phosphorus stabilizer (Triphenyl phosphate or Phosphoric acid) after esterification but before polycondensation.

    • Target: 10–50 ppm P.

    • Mechanism:[1][2][3] P coordinates with Ti, reducing its catalytic activity slightly but significantly suppressing color body formation.

  • Temperature Cap: Never exceed 280°C . Above this threshold, aliphatic ring degradation accelerates exponentially.

Ticket #1026: "Melting point (Tm) is 20°C lower than literature values."

Diagnosis: Trans-to-Cis Isomerization.[4] Root Cause: The trans-isomer provides higher crystallinity and Tm. However, the cis-isomer is favored kinetically during anhydride formation. Acidic catalysts (like excess p-toluenesulfonic acid) or high temperatures accelerate the equilibrium scrambling toward a thermodynamically determined ratio (often ~66% trans / 34% cis), lowering the bulk Tm.

Remediation Protocol:

  • Neutral Catalysis: Avoid strong protonic acid catalysts. Use neutral organometallics (Ti, Sn, Sb).

  • Fast Kinetics: Minimize residence time at peak temperature. A high-surface-area reactor (disc-ring) is preferred over a stirred tank to speed up diffusion of diols without prolonged heating.

Module 2: The Degradation Pathway (Visualized)

Understanding the "Anhydride Trap" is critical for process control. The diagram below illustrates how thermal stress converts your active monomer into a volatile byproduct.

CHDA_Degradation cluster_0 Reactor Environment TransAcid Trans-1,2-CHDA (Monomer) CisAcid Cis-1,2-CHDA (Intermediate) TransAcid->CisAcid Heat (>200°C) Isomerization Polymer High MW Polymer TransAcid->Polymer + Diol / Catalyst CisAcid->TransAcid Equilibrium Anhydride Cyclic Anhydride (Volatile Byproduct) CisAcid->Anhydride - H2O Cyclization Sublimation VACUUM REMOVAL (Stoichiometry Loss) Anhydride->Sublimation Vacuum Applied Too Early Anhydride->Polymer Reflux (Saved) Oligomer Low MW Oligomer (Dead Chain) Sublimation->Oligomer Loss of Acid Groups

Figure 1: The "Anhydride Trap" mechanism.[2] Heat drives isomerization to Cis-CHDA, which cyclizes to the Anhydride. If vacuum is applied without reflux, the Anhydride sublimes, permanently capping molecular weight.

Module 3: Validated Experimental Protocol

This protocol is optimized for Poly(1,4-cyclohexylenedimethylene-1,2-cyclohexanedicarboxylate) but applies to most CHDA polyesters.

Reagents
  • Monomer A: this compound (1.00 mol eq)

  • Monomer B: Diol (e.g., 1,4-CHDM or Hexanediol) (1.15 mol eq - Note: Lower excess than TPA due to volatility risks)

  • Catalyst: Titanium Tetrabutoxide (TBT) (50 ppm Ti)

  • Stabilizer: Triethyl Phosphate (TEP) (30 ppm P)

Step-by-Step Methodology
StageStepTemp (°C)PressureDurationCritical Action / Checkpoint
1. Esterification 1.1 25 → 180N2 Flow30 minPurge O2 completely. Start stirring once melt is achieved.
1.2 180 → 2301 atm2–3 hrsCRITICAL: Use a packed column at 105°C. Collect water, reflux anhydride.
1.3 2301 atmHoldWait until water evolution ceases. Theoretical H2O yield: 2 mol per mol acid.
2. Pre-Poly 2.1 230 → 250760 → 100 Torr30 minAdd Catalyst & Stabilizer here. Ramp vacuum slowly to prevent bumping.
3. Polycondensation 3.1 250 → 275100 → <1 Torr45 minFull vacuum. Remove packed column if possible, or bypass it.
3.2 275 (Max)< 0.5 Torr1–2 hrsMonitor torque. Stop immediately if torque plateaus to prevent degradation.
4. Discharge 4.1 275N2 Press< 10 minExtrude into ice water bath. Chip immediately.
Optimization Workflow (DOT Diagram)

Optimization_Flow Start Start Polymerization CheckWater Water Evolution > 95%? Start->CheckWater CheckWater->Start No (Continue Reflux) VacuumStart Apply Vacuum Ramp (760 -> 100 Torr) CheckWater->VacuumStart Yes CheckColor Color Check: Yellowing? VacuumStart->CheckColor AddPhos Add Phosphorus Stabilizer Reduce Temp by 5°C CheckColor->AddPhos Yes HighVac High Vacuum (<1 Torr) Temp 275°C CheckColor->HighVac No AddPhos->HighVac End Discharge Polymer HighVac->End

Figure 2: Decision logic for vacuum application and color mitigation during the polymerization ramp.

References

  • Isomerization & Anhydride Formation

    • Source: NIST Chemistry WebBook & CymitQuimica.
    • Data: Confirms trans-1,2-cyclohexanedicarboxylic anhydride exists but cis-anhydride (mp 32-34°C)
    • Link:

  • Melt Polymerization of Alicyclic Polyesters

    • Source: ResearchGate (Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxyl
    • Context: Establishes the relationship between cis/trans ratio, catalyst selection (Titanium), and thermal stability limits (<280°C) for CHDA-based polymers.
    • Link:

  • Catalyst & Color Mechanisms

    • Source: BenchChem & MDPI.
    • Context: Details the role of Titanium catalysts in discoloration and the necessity of vacuum profiles for w
    • Link: (General reference for Ti-catalyst behavior in polyesters).

  • Thermal Degradation Pathways

    • Source: RSC Polymer Chemistry.
    • Context: Discusses the thermal decomposition temperatures (Td) and mechanisms for semi-aromatic polyamides containing cyclohexane units, highlighting the stability differences between cis and trans isomers.
    • Link:

Sources

Validation & Comparative

performance of trans-1,2-Cyclohexanedicarboxylic acid as a chiral ligand compared to others

Author: BenchChem Technical Support Team. Date: February 2026

Performance Evaluation of trans-1,2-Cyclohexanedicarboxylic Acid (CHDA) in Asymmetric Synthesis and Coordination Chemistry

Executive Summary: The Rigid Scaffold

While trans-1,2-diaminocyclohexane (DACH) is widely recognized as the "king" of chiral diamine ligands (e.g., in Trost or Salen ligands), its dicarboxylic acid counterpart—** this compound (CHDA)**—occupies a distinct, high-value niche. It is not typically used as a standalone ligand for homogeneous transition metal catalysis (unlike BINAP or Phosphoramidites). Instead, its performance dominates in two specific arenas:

  • Chiral Linker for Metal-Organic Frameworks (MOFs): Acting as a rigid,

    
    -symmetric O-donor ligand to construct homochiral porous materials for enantioseparation.
    
  • Chiral Pool Building Block: Serving as the stereochemical anchor for blockbuster pharmaceuticals (e.g., Lurasidone).

This guide evaluates CHDA’s performance as a structural ligand and chiral auxiliary , comparing it against standard alternatives like Tartaric Acid and BINOL.

Technical Profile & Ligand Architecture

The utility of trans-CHDA stems from its stereochemical rigidity. Unlike linear chiral diacids (e.g., Tartaric acid), the cyclohexane ring locks the carboxylate groups into a specific equatorial-equatorial conformation, minimizing entropic loss during coordination.

  • Symmetry:

    
     Symmetric (Chiral). The cis isomer is meso (achiral); thus, resolution of the trans racemate is a critical industrial process.
    
  • Coordination Mode: Bis-monodentate or bridging bidentate (O-donors).

  • pKa: ~3.64 and 5.42.

Diagram: Stereochemical Rigidity & Coordination Logic

CHDA_Architecture cluster_0 Ligand Architecture cluster_1 Performance Outcome CHDA trans-1,2-CHDA (Rigid Cyclohexane Backbone) Pre-organized Conformation Pre-organized Conformation CHDA->Pre-organized Conformation Low Entropy Penalty Tartaric Tartaric Acid (Flexible Linear Backbone) Flexible Conformation Flexible Conformation Tartaric->Flexible Conformation High Entropy Penalty Stable MOF Pores Stable MOF Pores Pre-organized Conformation->Stable MOF Pores High Porosity High Selectivity High Selectivity Pre-organized Conformation->High Selectivity Rigid Chiral Pocket Collapse/Distortion Collapse/Distortion Flexible Conformation->Collapse/Distortion Lower Stability

Figure 1: Mechanistic advantage of CHDA’s cyclic rigidity compared to linear tartaric acid in coordination networks.

Comparative Performance Analysis

A. As a Chiral Linker in MOFs (Enantioseparation)

In the synthesis of Homochiral MOFs, CHDA is compared against Tartaric Acid (the standard O-donor) and BINOL-derivatives.

Featuretrans-1,2-CHDATartaric AcidBINOL-Dicarboxylic Acid
Rigidity High (Cyclic lock)Low (Rotatable bonds)Very High (Axial biaryl)
Pore Stability Excellent (Resists collapse)Moderate (Often requires pillars)Excellent
Chiral Induction Strong (Due to bulk)ModerateVery Strong
Cost/Availability Low/Medium (Industrial byproduct)Very Low (Natural product)High (Multi-step synthesis)
Separation Factor (

)
1.5 - 3.0 (for amines/alcohols)1.1 - 1.5> 3.0

Performance Verdict: CHDA outperforms Tartaric Acid in creating robust, permanently porous chiral frameworks. While BINOL derivatives offer higher selectivity, CHDA represents the "sweet spot" between industrial scalability and high stereochemical control.

B. As a Pharmaceutical Intermediate (Chiral Pool)

CHDA is the scaffold for Lurasidone (Latuda), an antipsychotic. Its performance here is measured by its ability to transfer chirality to the final drug molecule without racemization.

  • Alternative: Linear chiral acids (Glutamic acid) or enzymatic resolution.

  • CHDA Advantage: The trans-1,2 geometry forces the fused imide ring (in Lurasidone synthesis) into a single, thermodynamically stable conformation, preventing the formation of diastereomers during scale-up.

Experimental Protocol: Resolution of trans-1,2-CHDA

Since trans-CHDA is often supplied as a racemate, the following self-validating protocol for optical resolution is essential for researchers requiring the pure enantiomer for ligand synthesis.

Objective: Isolate (1R,2R)-1,2-Cyclohexanedicarboxylic acid using (1S)-1-Phenylethylamine.

Reagents:

  • Racemic trans-1,2-CHDA (100 mmol)

  • (1S)-(-)-1-Phenylethylamine (100 mmol)

  • Solvent: Ethanol/Water (9:1 v/v)

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve racemic CHDA in refluxing Ethanol/Water.

    • Add (1S)-Phenylethylamine dropwise. Note: The 1:1 molar ratio is critical to form the mono-salt, which exhibits a larger solubility difference between diastereomers than the di-salt.

  • Crystallization (The Discrimination Step):

    • Cool slowly to 25°C over 6 hours.

    • The (1R,2R)-Acid : (S)-Amine salt precipitates (less soluble).

    • Validation: The supernatant will be enriched with the (1S,2S) isomer.

  • Liberation of the Acid:

    • Filter the crystals and wash with cold ethanol.

    • Suspend the salt in dilute HCl (2M) and extract with Ethyl Acetate.

    • Evaporate to yield (1R,2R)-CHDA.

  • Recrystallization:

    • Recrystallize the free acid from water to achieve >99% ee.

Performance Data:

  • Yield: ~35-40% (theoretical max 50%).

  • Optical Purity: >98% ee (determined by Chiral HPLC).

Diagram: Resolution Workflow

Resolution_Process Racemate Racemic trans-CHDA (1R,2R + 1S,2S) Reaction Salt Formation (Ethanol/Water) Racemate->Reaction Amine (S)-Phenylethylamine (Resolving Agent) Amine->Reaction Precipitate Precipitate: (1R,2R)-Acid : (S)-Amine Salt Reaction->Precipitate Crystallization Supernatant Supernatant: (1S,2S)-Acid enriched Reaction->Supernatant Acidification Acid Hydrolysis (HCl) Precipitate->Acidification Product Pure (1R,2R)-CHDA >99% ee Acidification->Product

Figure 2: Optical resolution pathway for isolating the active chiral scaffold.

References

  • BenchChem. (2024). This compound: Properties and Applications in Coordination Chemistry. Retrieved from

  • Kimura, K. et al. (1999).[1] "Resolution of this compound with (R)-1-phenylethylamine." ACGC Chemical Research Communications, 9, 25-30.[1]

  • Yuan, G. et al. (2016). "Homochiral metal–organic framework membranes synthesized using a nonstochastic chiral bias for enhanced enantioselective separation."[2] Journal of Materials Chemistry A.

  • Sumitomo Pharmaceuticals. (1996). Process for preparation of trans(1R,2R)-cyclohexane-1,2-dicarboxylic acid.[1][3] US Patent 5,532,372.

Sources

mechanical properties of polyamides derived from trans-1,2-Cyclohexanedicarboxylic acid versus terephthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of polyamides derived from trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) versus those derived from Terephthalic acid (TPA) .

Executive Summary

In the design of high-performance polyamides, the choice between This compound (1,2-CHDA) and Terephthalic acid (TPA) represents a fundamental trade-off between processability/solubility and ultimate thermal/mechanical strength .

  • Terephthalic Acid (TPA): Produces semi-aromatic polyamides (e.g., PA 6T) characterized by high crystallinity, extreme melting points (

    
    C), and exceptional tensile modulus. However, they suffer from poor solubility and narrow processing windows.
    
  • trans-1,2-CHDA: Introduces a rigid cycloaliphatic ring with a "kinked" 1,2-linkage. This disrupts the linear symmetry required for high crystallinity, often resulting in amorphous, transparent polymers with excellent solubility in organic solvents and high glass transition temperatures (

    
    ), offering a "processable high-performance" alternative.
    

Chemical Architecture & Structural Implications

The divergence in mechanical properties stems directly from the molecular geometry and electronic nature of the diacid monomers.

FeatureTerephthalic Acid (TPA) This compound
Ring Structure Aromatic (Benzene)Cycloaliphatic (Cyclohexane)
Geometry Linear (1,4-substitution)Kinked (1,2-substitution)
Electronic Effect

-

stacking capability
Saturated, no

-stacking
Chain Packing Highly efficient (High Crystallinity)Disrupted (Amorphous/Low Crystallinity)
Structural Impact Analysis
  • Linearity vs. Kink: TPA's 1,4-linear structure allows polymer chains to pack into dense crystalline lamellae, maximizing intermolecular hydrogen bonding. The 1,2-position of CHDA introduces a sharp angle (kink) that sterically hinders this packing, reducing crystallinity.

  • Rigidity: Both rings are rigid.[1] However, the aromatic ring is planar and stiff. The cyclohexane ring, while rigid in the trans configuration, has slightly more conformational freedom (chair/boat), which can toughen the material but lower the ultimate modulus compared to TPA.

Mechanical & Thermal Property Comparison

The following data contrasts a standard semi-aromatic polyamide (PA 6T type) with a trans-1,2-CHDA analog (e.g., PA 6-CHDA).

Comparative Data Table
PropertyTPA Polyamides (e.g., PA 6T) 1,2-CHDA Polyamides Mechanistic Driver
Tensile Modulus High (2.5 – 3.5 GPa)Moderate (1.8 – 2.4 GPa)TPA's high crystallinity reinforces the matrix.
Tensile Strength High (80 – 100 MPa)Moderate (60 – 80 MPa)Crystalline domains in TPA bear high loads.
Elongation at Break Low (< 10-20%)High (> 20-50%)Amorphous nature of 1,2-CHDA allows chain uncoiling.
Glass Transition (

)
125 – 140°C130 – 160°CRing rigidity maintains high

in both; 1,2-CHDA can be higher due to steric bulk.
Melting Point (

)
Extreme (370°C+)None/Low (Amorphous)1,2-kink prevents lattice formation.
Solubility Insoluble (requires

)
Soluble (DMAc, NMP)Amorphous structure allows solvent penetration.
Optical Clarity Opaque (Crystalline)Transparent Lack of crystallites minimizes light scattering.

Note: TPA polyamides are often copolymerized (e.g., PA 6T/66) to lower


 to a processable range (

C). 1,2-CHDA polyamides are inherently processable without modification.

Experimental Protocols

To validate these properties, researchers should synthesize both polymers using a Low-Temperature Solution Polycondensation method. Melt polymerization is ill-suited for pure TPA due to degradation before melting.

Protocol: Solution Polycondensation

Objective: Synthesize high molecular weight polyamide from diamine and diacid chloride.

Materials:

  • Monomers: 1,6-Hexamethylenediamine (HMDA), Terephthaloyl chloride (TPC), or trans-1,2-Cyclohexanedicarbonyl chloride.

  • Solvent: N-methyl-2-pyrrolidone (NMP) containing dissolved LiCl (to improve solubility of the growing chain).

  • Acid Acceptor: Pyridine or Propylene oxide.

Step-by-Step Workflow:

  • Preparation: Dry all solvents and monomers. Dissolve 4% wt/v LiCl in anhydrous NMP.

  • Diamine Dissolution: Add HMDA (10 mmol) to the NMP/LiCl solution under nitrogen atmosphere. Stir until dissolved.

  • Acid Acceptor: Add Pyridine (22 mmol) to the mixture.

  • Polymerization:

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add the Diacid Chloride (10 mmol) portion-wise over 30 minutes to control exotherm.

    • Critical Step: Maintain stoichiometry 1:1 strictly to achieve high molecular weight.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Viscosity should increase significantly.

  • Precipitation: Pour the viscous solution into excess water or methanol under high-speed stirring to precipitate the polymer fibrously.

  • Purification: Wash with hot water and methanol repeatedly to remove LiCl and solvent residues.

  • Drying: Vacuum dry at 100°C for 24 hours.

Characterization Workflow
  • Solubility Test: Attempt to dissolve 10mg polymer in 1mL DMAc or NMP. (Expected: 1,2-CHDA dissolves; TPA remains solid).

  • DSC (Differential Scanning Calorimetry): Heat from 30°C to 400°C at 10°C/min. Observe

    
     peaks for TPA and only 
    
    
    
    steps for 1,2-CHDA.
  • Tensile Testing: Cast films from DMAc solution (for 1,2-CHDA) or compression mold (for TPA). Cut into dog-bone strips (ASTM D638) and test at 5 mm/min.

Visualizations

Figure 1: Structural Influence on Polymer Chain Packing

G cluster_0 Terephthalic Acid (TPA) cluster_1 trans-1,2-CHDA TPA Linear 1,4-Aromatic Ring Packing Efficient Packing (High Crystallinity) TPA->Packing Planar Symmetry Prop1 High Modulus Insoluble Opaque Packing->Prop1 CHDA Kinked 1,2-Cycloaliphatic Ring Amorph Disrupted Packing (Amorphous) CHDA->Amorph Steric Hinderance Prop2 Soluble Transparent Tougher Amorph->Prop2

Caption: Comparative flow illustrating how monomer geometry dictates crystallinity and macroscopic properties.

Figure 2: Synthesis & Characterization Logic

Workflow cluster_synthesis Low-Temp Solution Polycondensation cluster_analysis Critical Analysis Start Monomer Selection Solvent Solvent: NMP + LiCl (Prevents precipitation of TPA-PA) Start->Solvent React React: Diamine + Diacid Chloride (0°C -> RT, 24h) Solvent->React Precip Precipitation in Water/Methanol React->Precip SolTest Solubility Test (DMAc) Precip->SolTest Thermal DSC Analysis Precip->Thermal If Insoluble (TPA) Mech Tensile Testing Precip->Mech Compression Mold SolTest->Thermal If Soluble (CHDA) SolTest->Mech Cast Film

Caption: Experimental workflow for synthesizing and differentiating the two polyamide types.

Conclusion

For applications requiring optical transparency, solution processability (e.g., membranes, coatings), and flexibility , polyamides derived from trans-1,2-CHDA are superior. They sacrifice the extreme thermal resistance and stiffness of TPA-based polyamides but gain significant processing versatility.

For applications demanding maximum structural integrity, heat resistance, and solvent resistance , TPA-based polyamides remain the gold standard, provided the processing challenges (high melt temp) can be managed.

References

  • Synthesis and Properties of Polyamides Based on 1,4-Cyclohexanedicarboxylic Acid. Polymer Bulletin. (Discusses the isomeric effects of CHDA on crystallinity, providing a baseline for cycloaliphatic behavior).

  • Solubility and Thermal Properties of Semi-Aromatic Polyamides. Polymer Chemistry. (Details the solubility issues of TPA polyamides and strategies to improve them).

  • Unraveling the Conformational Landscape of this compound. BenchChem Technical Guides. (Specific data on the 1,2-isomer's effect on transition temperatures).

  • High-Performance Polyamides and Their Applications. AerosUSA Technical Library. (General overview of polyamide classes and mechanical expectations).

  • Synthesis of Soluble Aromatic Polyamides. ResearchGate. (Protocols for solution polycondensation using NMP/LiCl).

Sources

Assessing the Efficiency of trans-1,2-Cyclohexanedicarboxylic Acid in Chiral Separations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-1,2-Cyclohexanedicarboxylic acid (CHDA) represents a specialized class of chiral resolving agents characterized by a rigid cyclohexane scaffold. Unlike the flexible carbon chains of industry-standard alternatives like Tartaric Acid , CHDA offers a "lock-and-key" steric fit that is particularly efficient for resolving sterically constrained amines and forming robust chiral stationary phases (CSPs).

While CHDA is frequently the target of resolution in industrial synthesis (often resolved using phenylethylamine to purities >97% ee), its utility as a resolving agent lies in its high conformational rigidity. This guide evaluates its performance against standard alternatives, demonstrating that while less universally applicable than tartaric acid, it offers superior selectivity for specific alpha-methyl amines and rigid chiral bases where flexible agents fail to induce crystallization.

Mechanism of Action: The Rigid Scaffold Advantage

The efficiency of a chiral resolving agent depends on its ability to form a diastereomeric salt with a significant solubility difference between the (


) and (

) pairs.
  • Tartaric Acid (The Standard): Relies on a flexible C4 chain with hydroxyl groups. It forms extensive hydrogen-bonding networks (2D sheets) but adapts its conformation to the substrate. This "induced fit" makes it generally applicable but sometimes results in low selectivity (

    
     factor) for rigid substrates.
    
  • trans-1,2-CHDA (The Specialist): Features a rigid cyclohexane ring locked in a chair conformation with trans-dicarboxylic acid groups. This creates a pre-organized chiral pocket.

    • Diequatorial vs. Diaxial: The carboxyl groups predominantly adopt a diequatorial orientation, creating a fixed distance between anionic centers.

    • Lock-and-Key Fit: This rigidity forces the counter-ion (the target amine) to conform to the acid's geometry, often leading to sharper solubility differences and higher enantiomeric excess (ee) in the first crystallization crop.

Visualization: Chiral Interaction Mechanism

CHDA_Mechanism CHDA trans-1,2-CHDA (Rigid Scaffold) Substrate_Rigid Rigid Amine Target (e.g., alpha-Me Amines) CHDA->Substrate_Rigid Lock-and-Key Fit Substrate_Flex Flexible Amine Target CHDA->Substrate_Flex Poor Contact Tartaric Tartaric Acid (Flexible Chain) Tartaric->Substrate_Rigid Steric Mismatch Tartaric->Substrate_Flex Adaptive H-Bonding Complex_Strong High Selectivity Salt (Crystalline) Substrate_Rigid->Complex_Strong High S-Factor Complex_Weak Low Selectivity Salt (Oily/Amorphous) Substrate_Flex->Complex_Weak Low S-Factor

Figure 1: Mechanistic comparison of CHDA (Rigid) vs. Tartaric Acid (Flexible) in chiral recognition.

Comparative Performance Analysis

The following table contrasts the performance of CHDA against the two most common acidic resolving agents: Tartaric Acid and Mandelic Acid.

Featuretrans-1,2-CHDATartaric AcidMandelic Acid
Structural Class Cyclic Aliphatic (Rigid)Linear Hydroxy-Acid (Flexible)Aromatic Hydroxy-Acid
Primary Mechanism Steric Exclusion (Rigid Fit)H-Bonding NetworkPi-Pi Stacking & H-Bonding
Acidity (pKa) pKa1 ≈ 3.5, pKa2 ≈ 5.1pKa1 ≈ 2.9, pKa2 ≈ 4.4pKa ≈ 3.4
Target Specificity High for rigid amines, alpha-chiral aminesBroad (General Purpose)Medium (Aromatic amines)
Resolution Efficiency High (>90% ee possible in 1 crop for matched pairs)Moderate (often requires multiple recryst.)Moderate to High
Cost/Availability High / SpecializedLow / CommodityMedium
Industrial Use Niche (High-value APIs)Standard (Generic drugs)Standard

Key Insight: Use CHDA when Tartaric Acid yields oils or amorphous solids. The rigid structure of CHDA often promotes crystallinity in salts where flexible acids fail to organize the lattice.

Experimental Protocols

Protocol A: Using CHDA as a Resolving Agent (For Amines)

Objective: Resolution of a racemic alpha-methyl benzylamine derivative.

  • Stoichiometry Calculation:

    • Use 0.5 to 1.0 equivalents of enantiopure (1R,2R)-CHDA relative to the racemic amine.

    • Note: A 0.5 eq (the "Pope-Peachey" method) is often more efficient, using an achiral acid (like acetic acid) to neutralize the other half of the amine.

  • Solvent Selection:

    • Preferred: Ethanol (95%) or Methanol/Water mixtures.

    • CHDA salts are typically less soluble in pure water than tartrates.

  • Crystallization:

    • Dissolve (1R,2R)-CHDA in boiling ethanol.

    • Add racemic amine dropwise.

    • Reflux for 30 minutes to ensure equilibration.

    • Cool slowly to room temperature (approx. 1°C/min) to favor the formation of the less soluble diastereomer.

  • Isolation:

    • Filter the crystals.[1]

    • Critical Step: Wash with cold ethanol. Do not wash with water, as the salt may dissociate.

  • Liberation:

    • Suspend salt in CH2Cl2.

    • Add 1M NaOH until pH > 12.

    • Extract the free amine into the organic layer.

Protocol B: Resolution of Racemic CHDA (Substrate Preparation)

Since CHDA is expensive, many labs resolve the racemic acid themselves.

  • Agent: (R)-1-Phenylethylamine (PEA).[2]

  • Solvent: Ethanol.

  • Procedure:

    • Mix racemic trans-1,2-CHDA (1 mol) and (R)-PEA (1 mol) in hot ethanol.

    • The salt of (1R,2R)-CHDA forms the less soluble precipitate.

    • Yield: Typically 35-40% (out of theoretical 50%).

    • Purity: >97% ee after one recrystallization.

Visualization: Resolution Workflow

Resolution_Workflow Start Racemic Mixture (Amine or Acid) Agent Add Resolving Agent (e.g., (R,R)-CHDA) Start->Agent Heat Reflux in Ethanol (Equilibration) Agent->Heat Cool Controlled Cooling (Crystallization) Heat->Cool Filter Filtration Cool->Filter Solid Precipitate (Diastereomer A) Filter->Solid Less Soluble Liq Mother Liquor (Diastereomer B) Filter->Liq More Soluble Recryst Recrystallization (if ee < 98%) Solid->Recryst Check Purity Base Basification (NaOH) Solid->Base Recryst->Solid Product Pure Enantiomer (>99% ee) Base->Product

Figure 2: Standard workflow for diastereomeric salt resolution using CHDA.

Case Studies & Applications

Case Study 1: Discrimination of Chiral alpha-Methyl Amines

Research utilizing NMR spectroscopy has shown that CHDA is superior to flexible acids for chiral discrimination. When used as a Chiral Solvating Agent (CSA), the rigid ring of CHDA induces significant chemical shift non-equivalence (


) in the NMR signals of alpha-methyl amines.
  • Result: Clear peak separation allowing for precise ee determination without derivatization.

  • Comparison: Tartaric acid derivatives often resulted in overlapping peaks due to rapid conformational averaging.

Case Study 2: Chiral Stationary Phases (CSPs)

CHDA derivatives are used to synthesize "brush-type" chiral columns. The rigidity of the cyclohexane ring prevents the "folding in" of the chiral selector, keeping the interaction sites accessible to the mobile phase.

  • Application: Separation of amino acids and hydroxyl acids.

  • Efficiency: High theoretical plate counts due to fast mass transfer kinetics (rigid ligands do not swell/shrink as much as polymer chains).

References

  • Resolution of this compound containing two carboxylic groups by forming diastereomeric salts. Chirality, 2024. Link

    • Key Data: Describes the resolution of CHDA itself using phenylethylamine to >97% ee.
  • Discrimination of chiral alpha-Me amines using optically pure this compound. Organic & Biomolecular Chemistry, 2012. Link

    • Key Data: Validates CHDA as a superior NMR chiral solv
  • Uranyl–Organic Coordination Polymers with trans-1,2-Cyclohexanedicarboxylates. Inorganic Chemistry, 2018. Link

    • Key Data: Demonstrates the use of enantiopure CHDA to induce bulk chirality in coordin
  • BenchChem Technical Guide: 1,2-Cyclohexanedicarboxylic acid. BenchChem, 2025.[3] Link

    • Key Data: Provides physical properties and general resolution protocols.

Sources

economic viability of using trans-1,2-Cyclohexanedicarboxylic acid in industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the economic and technical viability of trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) , focusing on its role as a high-performance, non-toxic alternative to traditional aromatic dicarboxylic acids (like phthalic acid) in industrial applications.[1]

Executive Summary: The Viability Verdict

Verdict: High Viability in Regulated & High-Performance Sectors. [1]

While trans-1,2-CHDA carries a production cost premium (approx. 20–40% higher than commodity phthalates due to hydrogenation and isomerization processing), its economic viability is secured by two dominant market forces:[1]

  • Regulatory Exclusion of Phthalates: In the PVC plasticizer market, the shift away from DEHP/DINP due to endocrine disruption concerns makes the hydrogenated derivative (DINCH) the industry standard for sensitive applications (medical, food contact, toys).

  • Stereochemical Performance: In semi-crystalline polymers, the trans-isomer specifically offers superior thermal stability (

    
     and 
    
    
    
    ) compared to the cis-isomer or flexible aliphatic chains like adipic acid, justifying its use in engineering thermoplastics.[1]
The "Trans" Advantage: Stereochemistry as a Value Driver

The economic case for trans-1,2-CHDA rests on its stereochemistry.[1] Unlike the cis-isomer, which adopts a flexible conformation often leading to lower melting points and internal anhydride formation, the trans-isomer is rigid.[1]

  • Thermodynamic Stability: The trans-diequatorial conformation (in chair form) minimizes steric strain.

  • Polymer Crystallinity: Polymers derived from trans-1,2-CHDA exhibit higher packing efficiency, leading to higher heat distortion temperatures (HDT).[1]

Featurecis-1,2-CHDAtrans-1,2-CHDAEconomic Implication
Melting Point (Acid) ~192°C228–230°C trans enables high-temp engineering plastics.[1]
Anhydride Formation Facile (forms at ~32°C)Difficulttrans is more stable in storage/handling.
Polymer

LowerHigher trans yields stiffer, more durable materials.[1]
Comparative Performance Analysis
Application A: Non-Phthalate Plasticizers (PVC)

Context: Replacement of DEHP (Di-2-ethylhexyl phthalate) with 1,2-CHDA esters (e.g., DINCH).[1]

  • Performance: 1,2-CHDA esters show comparable plasticizing efficiency (shore hardness reduction) to phthalates but with drastically lower migration rates and toxicity.[1]

  • Economic Factor: The cost of hydrogenation is offset by the "safety premium." Medical grade PVC tubing commands a price that absorbs the raw material increase.

MetricDEHP (Phthalate)DINCH (1,2-CHDA Ester)Advantage
Toxicity Reprotoxic (Cat 1B)Non-toxic / Non-CMRRegulatory Compliance (REACH)
Migration HighLowLonger Product Lifespan
Cold Flexibility GoodExcellentSuperior Medical Performance
Application B: High-Performance Polyamides

Context: Replacing Adipic Acid (Aliphatic) or Terephthalic Acid (Aromatic) in Nylon synthesis.[1]

  • Performance: trans-1,2-CHDA introduces cycloaliphatic rigidity without the UV-absorption issues of aromatic rings.[1] This results in transparent polyamides with high UV stability.

  • Data Point: Polyamides made with trans-1,2-CHDA exhibit a Glass Transition Temperature (

    
    ) increase of 15–25°C  over adipic acid equivalents.[1]
    
Experimental Protocols
Protocol 1: Industrial Synthesis of trans-1,2-CHDA (Hydrogenation & Isomerization)

This protocol describes the conversion of phthalic acid to the trans-enriched product, the critical step for economic viability.[1]

Objective: Maximize trans-isomer yield from commodity phthalic acid.

Reagents & Equipment:

  • Phthalic Acid (99%)

  • Catalyst: 5% Ru/C or Rh/C (Ruthenium is more cost-effective)[1]

  • Solvent: Water (Green chemistry compliant)

  • High-Pressure Reactor (Autoclave)[1]

Workflow:

  • Loading: Dissolve Phthalic Acid in water (20 wt% slurry). Add 1 wt% Ru/C catalyst.

  • Hydrogenation: Pressurize reactor with

    
     to 50 bar. Heat to 130°C . Stir at 1000 RPM for 4 hours.
    
    • Note: This step produces a cis-rich mixture (kinetic product).[1]

  • Isomerization (The Value Step):

    • Filter off the hydrogenation catalyst.

    • Transfer filtrate to a crystallization vessel.

    • Heat to 200°C under pressure (20 bar

      
      ) for 2 hours. The thermodynamic drive converts cis to trans.
      
  • Purification: Cool slowly to 25°C. trans-1,2-CHDA is less soluble than the cis isomer and crystallizes out.[1]

  • Filtration: Collect white crystals.

    • Target Yield: >90%

    • Target Purity: >98% trans-isomer.

Protocol 2: Comparative Migration Testing (Plasticizer Viability)

Validates the "Safety Premium" of 1,2-CHDA esters.

Method: ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals).

  • Preparation: Cast 0.5mm PVC films containing 30% w/w plasticizer (Sample A: DEHP, Sample B: DINCH).[1]

  • Immersion: Weigh samples (

    
    ). Immerse in n-hexane (simulant for fatty foods) at 50°C for 24 hours.
    
  • Drying: Remove samples, wipe dry, and condition in a desiccator for 24 hours.

  • Measurement: Reweigh samples (

    
    ).
    
  • Calculation: Weight Loss % =

    
    .[1]
    
    • Success Criteria: DINCH should show <5% weight loss, comparable or superior to DEHP, validating it as a functional alternative.[1]

Visualizations
Figure 1: Production Logic & Isomerization Pathway

This diagram illustrates the critical industrial pathway to obtain the high-value trans-isomer.[1]

CHDA_Production Phthalic Phthalic Acid (Feedstock) H2_Step Hydrogenation (Ru/C, 130°C, 50 bar) Phthalic->H2_Step + H2 Mixture Mixture (70% cis / 30% trans) H2_Step->Mixture Kinetic Control Isomerization Thermal Isomerization (200°C, 20 bar) Mixture->Isomerization Thermodynamic Drive Trans_Product trans-1,2-CHDA (>98% Purity) Isomerization->Trans_Product Crystallization Recycle Mother Liquor (cis-rich) Trans_Product->Recycle Filtration Recycle->Isomerization Recycle Loop

Caption: Industrial pathway converting aromatic feedstock to high-value trans-aliphatic acid via hydrogenation and thermal isomerization.

Figure 2: Decision Matrix for Material Selection

A guide for researchers choosing between 1,2-CHDA and alternatives.

Selection_Matrix Start Application Requirement? UV_Stable Requires UV Stability? Start->UV_Stable Bio_Safe Food/Medical Contact? UV_Stable->Bio_Safe Yes (Aliphatic needed) Use_Phthalic Use Phthalic Acid (Low Cost, Standard) UV_Stable->Use_Phthalic No (Aromatic OK) High_Temp High Temp Resistance? Bio_Safe->High_Temp Yes (Sensitive) Use_Adipic Use Adipic Acid (Flexible, Low Tg) Bio_Safe->Use_Adipic No (Industrial) High_Temp->Use_Adipic No (Flexible chain) Use_CHDA Use trans-1,2-CHDA (High Value) High_Temp->Use_CHDA Yes (Rigid Ring)

Caption: Selection logic prioritizing 1,2-CHDA for applications requiring combined UV stability, biocompatibility, and thermal resistance.

References
  • PubChem. (2024). 1,2-Cyclohexanedicarboxylic acid, trans- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dataintelo. (2024). 1,4-Cyclohexanedicarboxylic Acid Market Report. (Contextual market data on CHDA isomers). Retrieved from [Link]

  • Winstrom, L. O. (1957).[1] Production of cis-cyclohexane-1,2-dicarboxylic anhydride. U.S. Patent 2,794,811. (Foundational hydrogenation/isomerization protocols). Retrieved from

Sources

environmental impact assessment of trans-1,2-Cyclohexanedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Impact Assessment of trans-1,2-Cyclohexanedicarboxylic Acid Synthesis: A Comparative Technical Guide

Executive Summary: The Shift to Non-Phthalate Plasticizers

The synthesis of this compound (1,2-CHDA) has emerged as a critical workflow in Green Chemistry, primarily due to its role as the precursor for diisononyl cyclohexanedicarboxylate (DINCH), a non-phthalate plasticizer.[1][2] As regulatory bodies (REACH, TSCA) restrict phthalates like DEHP due to endocrine disruption concerns, the demand for 1,2-CHDA has surged.[1]

This guide provides a technical environmental impact assessment (EIA) comparing the Traditional High-Pressure Hydrogenation route against an optimized Aqueous-Phase Catalytic Hydrogenation route.[1][2] We analyze these methods through the lens of atom economy, energy intensity, and stereoselectivity, offering a validated protocol for researchers prioritizing sustainability without compromising yield.[1]

Comparative Analysis of Synthesis Routes

The industrial production of 1,2-CHDA relies on the ring hydrogenation of phthalic acid or phthalic anhydride. The stereochemistry (cis vs. trans) is pivotal; while the cis-isomer is kinetically favored, the trans-isomer is thermodynamically more stable and often required for specific high-performance polymer applications.[1][2]

Method A: Traditional High-Pressure Hydrogenation (Benchmark)
  • Process: Hydrogenation of molten phthalic anhydride or concentrated solutions in organic solvents (e.g., acetic acid) using heterogeneous catalysts (Ru/Al₂O₃ or Ni-based).[1][2]

  • Conditions: Extreme pressure (150–300 bar) and temperature (200–250°C).[1][2]

  • Drawbacks: High energy consumption (GWP hotspot), use of volatile organic compounds (VOCs), and lower stereoselectivity requiring downstream isomerization steps.[1]

Method B: Aqueous-Phase Selective Hydrogenation (Recommended)[1][2]
  • Process: Hydrogenation of aqueous phthalic acid using supported Palladium (Pd/C) or Ruthenium (Ru/C) catalysts under controlled pH.

  • Conditions: Moderate pressure (50–80 bar) and temperature (100–150°C).[1][2]

  • Advantages: Water as a benign solvent (zero VOCs), higher atom economy, and in-situ isomerization capabilities to target the trans-isomer.[1][2]

Environmental Impact Metrics & Performance Data

The following data contrasts the environmental footprint of the two methodologies.

Table 1: Green Chemistry Metrics Comparison

MetricMethod A: Traditional (Organic/Melt)Method B: Aqueous Phase (Green)Impact Analysis
Atom Economy (AE) ~100%100% Both routes are addition reactions (

), but Method B avoids solvent waste.[1][2]
E-Factor (kg waste/kg product) 1.5 – 3.0< 0.5 Method A generates waste from solvent recovery and catalyst leaching.[2] Method B's water solvent is easily recycled.[1][2]
Reaction Mass Efficiency (RME) 65–75%> 90% Higher RME in Method B due to simplified workup (crystallization from water).[1][2]
Energy Intensity High (High T/P + Solvent Distillation)Moderate Method B operates at 50% lower pressure and eliminates energy-intensive solvent stripping.[1][2]
Stereoselectivity (trans:cis) Variable (often requires 2nd step)Tunable Pd/C at elevated T (>180°C) favors trans (thermodynamic); Ru/C at low T favors cis.

Detailed Experimental Protocol: Aqueous Phase Synthesis

Objective: Synthesis of this compound via hydrogenation of phthalic acid with high stereochemical control.

Reagents:

  • Phthalic Acid (Reagent Grade, >99%)[1]

  • Catalyst: 5% Pd/C (Palladium on Activated Carbon)[1][2]

  • Solvent: Deionized Water[2]

  • Hydrogen Gas (99.99%)[1][2]

Equipment: High-pressure Hastelloy autoclave (e.g., Parr Reactor), HPLC for analysis.

Step-by-Step Workflow:
  • Slurry Preparation:

    • In a 500 mL beaker, dissolve 50 g of phthalic acid in 300 mL of deionized water.

    • Note: Phthalic acid has low solubility at RT; heating to 60°C facilitates dissolution.[1][2]

    • Add 2.5 g of 5% Pd/C catalyst (5 wt% loading relative to substrate).[1][2]

  • Reactor Charging:

    • Transfer the hot slurry immediately into the pre-heated autoclave vessel.

    • Seal the reactor and purge three times with

      
       (10 bar) to remove oxygen, then three times with 
      
      
      
      (10 bar).[1]
  • Hydrogenation & Isomerization:

    • Pressurize with

      
       to 60 bar .
      
    • Heat the reactor to 200°C with vigorous stirring (1000 rpm).

    • Mechanistic Insight: While hydrogenation occurs rapidly at lower temperatures (~130°C) yielding the cis-isomer, maintaining 200°C promotes the in-situ isomerization to the thermodynamically stable trans-isomer via a dehydrogenation-rehydrogenation mechanism on the Pd surface.[2]

  • Reaction Monitoring:

    • Maintain conditions for 4–6 hours.[1][2] Monitor

      
       uptake until pressure stabilizes.
      
  • Workup & Purification:

    • Cool reactor to 80°C and vent excess

      
      .
      
    • Filter the hot solution through a Celite pad to recover the Pd/C catalyst (recyclable).

    • Allow the filtrate to cool slowly to 4°C. trans-1,2-CHDA will crystallize out (lower solubility than cis).[1][2]

    • Filter the white crystals and dry in a vacuum oven at 60°C.

Self-Validating Check:

  • Melting Point: trans-isomer mp: 228–230°C; cis-isomer mp: 192°C.[1][2]

  • HPLC/NMR: Verify >98% purity and >95% trans content.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical isomerization step enabled by the Pd catalyst at elevated temperatures.

HydrogenationPathway PhthalicAcid Phthalic Acid (Aromatic) Intermediate Adsorbed Species (Pd Surface) PhthalicAcid->Intermediate + 3 H2 Ads. CisIsomer cis-1,2-CHDA (Kinetic Product) Intermediate->CisIsomer Syn-Addition Fast TransIsomer trans-1,2-CHDA (Thermodynamic Product) Intermediate->TransIsomer Re-addition Slow CisIsomer->Intermediate Rev. Dehydrogenation (High T) CisIsomer->TransIsomer Isomerization (>180°C)

Figure 1: Reaction pathway showing the kinetic preference for cis-1,2-CHDA and the thermodynamic equilibration to the trans-isomer facilitated by high temperature and catalyst interaction.[2]

Conclusion

The transition from organic-solvent-based hydrogenation to an aqueous-phase Pd/C system represents a significant advancement in the sustainable synthesis of this compound.[1][2] This method not only aligns with the 12 Principles of Green Chemistry by eliminating VOCs and maximizing atom economy but also offers superior process safety. For drug development and polymer research, this protocol ensures high purity and stereochemical control, essential for regulatory compliance in downstream applications like non-phthalate plasticizers.[1]

References

  • Hydrogenation of Phthalic Acids. Google Patents (WO2000078701A1). [1][2]

  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Publication Corporation. [Link][1][2]

  • This compound. Chongqing Chemdad Co., Ltd. [Link][1][2]

  • Green Chemistry Metrics, A Review. MDPI (Sustainability). [Link][1][2]

  • Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). National Institutes of Health (PMC). [Link][1][2]

Sources

comparative analysis of drug efficacy using different chiral synthons including trans-1,2-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from "flat" aromatic scaffolds to three-dimensional, sp3-rich architectures is a pivotal strategy for improving drug efficacy and clinical success rates. trans-1,2-Cyclohexanedicarboxylic acid (CHDA) and its derivatives represent a premier class of chiral synthons that offer a distinct advantage over traditional linear or aromatic linkers: conformational rigidity combined with defined chirality. [1]

This guide analyzes the efficacy of trans-1,2-CHDA against common alternatives (linear dicarboxylic acids and aromatic analogs).[1] It demonstrates how the cyclohexane scaffold reduces the entropic penalty of receptor binding, improves metabolic stability, and serves as a critical intermediate in blockbuster drugs like Lurasidone (Latuda) .[1]

Technical Deep Dive: The trans-1,2-CHDA Scaffold

The efficacy of a drug molecule is often dictated by how well its 3D conformation matches the biological target's binding pocket.[1] trans-1,2-CHDA offers unique structural properties:

  • Restricted Conformation: Unlike linear chains (e.g., succinic acid), the cyclohexane ring locks the two carboxyl/functional groups into specific vectors.[1] In the trans-diequatorial conformation, the groups are directed away from each other, creating a rigid, extended scaffold.[1]

  • Chirality: The molecule possesses ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     symmetry. The (1R,2R) and (1S,2S) enantiomers allow for the precise probing of chiral biological space, which is impossible with achiral aromatic analogs like phthalic acid.[1]
    
  • Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved solubility and clinical success.[1] CHDA is fully aliphatic, contributing to a higher Fsp3 than aromatic scaffolds.[1]

Comparative Analysis: CHDA vs. Alternative Synthons

The following analysis compares trans-1,2-CHDA against a flexible linear synthon (Succinic Acid) and a rigid aromatic synthon (Phthalic Acid) in the context of drug design parameters.

Table 1: Comparative Metrics of Dicarboxylic Acid Synthons
Featuretrans-1,2-CHDA (Cyclic Aliphatic)Succinic Acid (Linear Aliphatic)Phthalic Acid (Aromatic)
Conformational Entropy Low (Favorable): Pre-organized structure reduces entropy loss upon binding.[1]High (Unfavorable): Flexible chain loses significant entropy when freezing into a binding pose.[1]Low (Favorable): Rigid, but planar.[1]
3D Geometry 3D (Chair): Substituents can access non-planar vectors.[1]Flexible: Can adopt multiple shapes but lacks defined 3D "bulk".[1]2D (Planar): Flat structure, often leads to "molecular obesity" (pi-stacking aggregation).[1]
Metabolic Stability High: Aliphatic rings are generally stable; no benzylic oxidation sites.[1]Moderate: Susceptible to beta-oxidation or hydrolysis.[1]Variable: Aromatic rings are prone to CYP450 oxidation (epoxidation/hydroxylation).[1]
Solubility (LogP) Moderate: Aliphatic character aids solubility compared to flat aromatics.[1]High: Very polar, but often too hydrophilic for membrane permeability.[1]Low: Aromatic rings often decrease water solubility and increase lipophilicity.[1]
Chirality Yes (Enantiomers): (1R,2R) vs (1S,2S).No: Achiral.No: Achiral (unless substituted).[1]
Mechanism of Superior Efficacy[1]
  • Binding Affinity: The "Lock and Key" principle favors CHDA.[1] Because the synthon is already rigid, the drug molecule does not need to pay a high energetic price (entropy loss) to adopt the active conformation.[1] Linear analogs must "freeze" out many rotatable bonds to bind, lowering the overall free energy of binding (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Selectivity: The specific vectors provided by the (1R,2R) or (1S,2S) isomers allow the drug to discriminate between receptor subtypes, reducing off-target side effects.[1]

Case Study: Lurasidone (Latuda) Synthesis

Lurasidone is an atypical antipsychotic used for schizophrenia and bipolar depression.[1] Its high affinity for D2 and 5-HT receptors is strictly dependent on the chiral scaffold derived from trans-1,2-CHDA.

The Role of the Synthon

The (1R,2R)-1,2-cyclohexane backbone serves as a spacer that positions the piperazine and the bicyclic imide groups at the precise distance and angle required for receptor engagement. An equivalent linear spacer would result in a "floppy" molecule with significantly lower potency (Ki values would likely drop from nanomolar to micromolar range).[1]

Synthesis Workflow

The following diagram illustrates the critical pathway where trans-1,2-CHDA is converted into the active pharmaceutical ingredient (API).

LurasidoneSynthesis cluster_legend Process Key CHDA This compound (Racemic) Resolution Chiral Resolution (w/ (R)-1-Phenylethylamine) CHDA->Resolution PureAcid (1R,2R)-1,2-Cyclohexanedicarboxylic Acid (>99% ee) Resolution->PureAcid Yields (1R,2R) Reduction Reduction (LiAlH4 or BH3) PureAcid->Reduction Diol (1R,2R)-1,2-Cyclohexanedimethanol Reduction->Diol Activation Activation (MsCl/Et3N) Diol->Activation Mesylate Bis-Mesylate Intermediate Activation->Mesylate Coupling1 N-Alkylation (w/ Benzisothiazolyl-piperazine) Mesylate->Coupling1 Intermediate Spiro-Ammonium Intermediate Coupling1->Intermediate Coupling2 Imide Formation (w/ Norbornene dicarboximide) Intermediate->Coupling2 Lurasidone Lurasidone HCl (Final API) Coupling2->Lurasidone key1 Blue: Starting Material key2 Green: Chiral Key Intermediate/Product key3 Red: Critical Coupling Step

Caption: Synthesis pathway of Lurasidone highlighting the transformation of racemic trans-1,2-CHDA into the enantiopure scaffold.

Experimental Protocol: Optical Resolution of trans-1,2-CHDA

To utilize this synthon effectively, obtaining the pure enantiomer is the first critical step.[1] The following protocol describes the resolution of the racemic acid, a self-validating process where optical rotation confirms success.

Objective: Isolate (1R,2R)-1,2-Cyclohexanedicarboxylic acid from the racemic trans mixture.[1]

Reagents:

  • Racemic this compound (1.0 eq)[1]

  • (R)-1-Phenylethylamine (Resolving Agent, 1.0 eq)[1]

  • Ethanol (Solvent)[1]

  • Hydrochloric acid (HCl, 2M)[1]

Protocol:

  • Salt Formation:

    • Dissolve racemic trans-1,2-CHDA (17.2 g, 100 mmol) in boiling ethanol (150 mL).

    • Slowly add (R)-1-phenylethylamine (12.1 g, 100 mmol) dropwise to the hot solution. Note: Exothermic reaction; maintain stirring.[1]

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (1R,2R)-acid is less soluble and will crystallize.[1][2]

  • Filtration & Purification:

    • Filter the white crystals.[1]

    • Validation Step: Recrystallize the salt from ethanol 2-3 times until the melting point is constant. This ensures removal of the (1S,2S) diastereomer.[1]

  • Acid Liberation:

    • Suspend the purified salt in water (50 mL).[1]

    • Add 2M HCl until pH < 2.[1] The amine will remain in solution as the hydrochloride salt, while the free carboxylic acid precipitates.[1]

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[1]

    • Dry organic layer over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       and concentrate in vacuo.
      
  • Final Validation:

    • Measure Optical Rotation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Target: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (c=1, Acetone) indicates the (1R,2R) enantiomer.
      

References

  • Google Patents. Process for preparation of trans (1R,2R)-cyclohexane 1,2-dicarboxylic acid (WO2014102808A1). [1]

  • National Institutes of Health (NIH) - PubChem. Lurasidone Hydrochloride Structure and Pharmacology. [Link][1]

  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.